The table below summarizes the inhibitory constant (Ki) values for protriptyline, where a lower Ki indicates stronger binding affinity. Data is derived from competitive radioligand binding assays [1].
| Transporter Target | Ki (nM) | Inhibition Potency |
|---|---|---|
| Norepinephrine Transporter (NET) | 1.41 | High Potency |
| Serotonin Transporter (SERT) | 19.6 | Moderate Potency |
| Dopamine Transporter (DAT) | 2,100 | Very Low Potency |
This quantitative data confirms that this compound's primary mechanism of action is potent inhibition of norepinephrine reuptake. Its affinity for SERT is over 10 times weaker, and it is generally considered to have negligible effects on dopamine reuptake [2] [1].
The binding profile is determined through standardized laboratory techniques. Below are the core methodologies for key experiments.
This protocol measures a test drug's ability to displace a known radiolabeled ligand from the transporter.
This functional assay directly measures a drug's ability to block the transporter's activity.
Beyond reuptake inhibition, recent research suggests this compound may activate a neuroprotective signaling axis. The following diagram illustrates this pathway, identified in a study on an Alzheimer's disease rat model [4].
This compound's neuroprotective signaling involves CREB-BDNF activation and NF-κB inhibition [4].
This compound's distinct profile offers specific opportunities and challenges:
Protriptyline undergoes oxidative metabolism in the liver [1] [2]. The primary identified metabolites result from three key transformations [3]:
The 10-hydroxy and 10,11-dihydroxy metabolites can also appear in urine as glucuronide conjugates [3]. Unlike some other tricyclic antidepressants, N-demethylation to a primary amine is not a major pathway in humans, though it has been observed in dogs [3].
The diagram below illustrates this metabolic pathway.
The following table summarizes key methodological approaches used in foundational and contemporary studies to investigate this compound metabolism.
| Study Focus | Core Methodology | Key Experimental Details |
|---|---|---|
| Metabolite Identification (Sisenwine et al.) [3] | Analytical and preparative thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) coupled with mass spectrometry. | Used to separate, isolate, and definitively identify this compound metabolites from urine and tissue extracts across multiple species (dog, miniature swine, man). |
| Cellular & Toxicity Studies (Chang et al.) [4] | Measurement of cytosolic free Ca2+ concentrations ([Ca2+]i) using Fura-2-AM, a fluorescent Ca2+ indicator, and cell viability assays (e.g., MTT/Alamar Blue). | Experiments involved specific inhibitors/modulators (e.g., nifedipine, thapsigargin, U73122) to delineate Ca2+ flux mechanisms in MG63 human osteosarcoma cells. |
| Pharmacokinetic Profiling (Moody et al.) [5] | Plasma level monitoring in patients via methods like gas chromatography. | Established long half-life (54-198 hours) and investigated drug interactions (e.g., reduced levels with sodium amylobarbitone). |
For novel or poorly characterized compounds, computational tools can provide a starting point for predicting metabolic fate. These approaches are particularly valuable in the early stages of drug development [6].
The metabolism of this compound has direct implications for its clinical use [1] [2] [8].
| Parameter | Details |
|---|---|
| Metabolism Site | Extensive hepatic metabolism [1] [2]. |
| Elimination Half-Life | 54 to 92 hours (long half-life) [2] [5]. |
| Protein Binding | 92% [2]. |
| Excretion | Urine (50%), Feces (minor) [2]. |
| Hepatotoxicity Potential | Suspected rare cause of clinically apparent liver injury (Likelihood score: E*). Liver test abnormalities are usually mild, asymptomatic, and transient [1]. |
| Key Drug Interactions | May block the antihypertensive effect of guanethidine. Concomitant use with MAOIs is contraindicated (risk of hyperpyretic crises, severe convulsions). Plasma levels may be reduced by barbiturates (e.g., sodium amylobarbitone) [8] [5]. |
The table below summarizes the core pharmacokinetic data for protriptyline found in the search results.
| Parameter | Value | Reference |
|---|---|---|
| Plasma Protein Binding | 92% | [1] |
| Bioavailability | 77–93% | [1] |
| Metabolism | Hepatic | [2] [1] |
| Elimination Half-Life | 54–92 hours | [1] |
| Excretion | Urine (50%), Feces (minor) | [1] |
While no specific protocol for this compound was found, research on closely related tricyclic antidepressants (TCAs) like amitriptyline provides a validated methodological blueprint. The core technique is equilibrium dialysis [3] [4].
The following diagram outlines the experimental workflow for determining plasma protein binding using equilibrium dialysis.
Recent studies propose this compound as a Multi-Target Directed Ligand (MTDL) for Alzheimer's disease (AD), which involves several key mechanisms [5] [6] [7]:
The diagram below illustrates this multi-target neuroprotective mechanism.
The available data on this compound's protein binding is limited. To obtain more detailed information, you may consider:
The table below summarizes the fundamental scientific and clinical data on Protriptyline.
| Aspect | Technical Details |
|---|---|
| Drug Class | Tricyclic Antidepressant (TCA); secondary amine [1] [2]. |
| Primary Mechanism | Potent inhibitor of the norepinephrine reuptake pump (NET); also inhibits serotonin reuptake (SERT) at higher doses [1] [3]. Increases norepinephrine and serotonin neurotransmission [1]. |
| Key Pharmacokinetics | Bioavailability: 77-93% [2]. Protein Binding: 92% [2]. Half-life: ~74 hours (range 54-92 hours) [1] [2]. Metabolism: Extensive hepatic metabolism [4] [2]. |
| Receptor Affinity (Ki, nM) | NET: 1.41 [2]. SERT: 19.6 [2]. DAT: 2100 [2]. Also antagonizes muscarinic, histaminic H1, and α1-adrenergic receptors, contributing to its side effect profile [3]. |
| FDA-Approved Uses | Mental depression, Narcolepsy, Attention deficit hyperactivity disorder, Headaches [1]. |
| Common & Notable Side Effects | Most Common: Anxiety, agitation, dry mouth, constipation, urinary retention, insomnia, tachycardia [1]. Serious: Cardiac arrhythmias (QTc prolongation), hypotension, seizures, paralytic ileus, suicidal ideation (Black Box Warning) [1]. |
| Dosing & Administration | Initiate: 15-40 mg/day in 3-4 divided doses [1]. Maximum: 60 mg/day [1]. Form: 5 mg and 10 mg tablets [2]. |
Beyond its classic uses, recent preclinical studies have identified novel potential applications for this compound.
| Research Area | Findings and Molecular Insights |
|---|---|
| Alzheimer's Disease (AD) | Multi-Target Inhibition: Identified as a potent Multi-Target Directed Ligand (MTDL). In vitro and in silico studies show strong inhibitory activity against AChE (IC50 ~0.06 mM), β-secretase (BACE-1), and amyloid-β (Aβ) aggregation [5]. |
| In Vivo Neuroprotection: In an ICV-STZ rat model of AD, this compound improved spatial memory and reduced oxidative damage. The mechanism involves regulation of the NFκB-BDNF/CREB signaling axis, reducing neuroinflammation and astrogliosis [6]. | |
| Host Resistance & Immunity | The "Acid Sphingomyelinase (ASM) Theory" suggests antidepressants like this compound function as FIASMAs, reducing ceramide production. This promotes cell survival and cytoprotection, potentially enhancing host resistance to infections, immunological challenges, and inflammation [7]. |
For researchers looking to replicate or build upon these findings, here are the methodologies from two pivotal studies.
1. Protocol: In Vitro Screening for Multi-Target Inhibition in Alzheimer's Disease [5] This study identified this compound's inhibitory activity against key AD targets through a series of biophysical assays.
Workflow for identifying this compound as a multi-target directed ligand for Alzheimer's disease.
2. Protocol: In Vivo Assessment in a Rat Model of Alzheimer's Disease [6] This study evaluated the neuroprotective effects of this compound in a intracerebroventricular-streptozotocin (ICV-STZ) induced rat model.
Experimental workflow for in vivo evaluation of this compound in an Alzheimer's disease rat model.
The table summarizes the known and theoretical in vitro findings related to protriptyline's metabolism.
| Aspect | Available Data / Postulated Pathway | Evidence Level |
|---|---|---|
| Primary Metabolism | Hepatic metabolism [1] | Clinical pharmacokinetic data |
| Reactive Metabolite | Epoxide (theoretically formed on 10,11-double bond in dibenzocycloheptene ring) [2] | Based on structural analogy to similar Tricyclic Antidepressants (TCAs) like amitriptyline and imipramine [2] |
| Enzymes Involved | Information not available in search results | - |
| Trapping Evidence | Information not available in search results | - |
| Quantitative Data (e.g., Ki) | NET: 1.41 nM (Human), SERT: 19.6 nM (Human) [1] | Binding affinity data from pharmacological studies |
Since specific protocols for this compound are not available, here are standard methodologies used to generate the type of data referenced in the search results. You can adapt these to study this compound.
| Experiment Goal | Key Methodologies | Typical System & Detection |
|---|
| Identify Reactive Metabolites | Trapping Assays: Incubate this compound with metabolizing system (e.g., liver microsomes) in presence of trapping agents [2]. | System: Human liver microsomes or S9 fractions Detection: LC-MS/MS to detect and characterize GSH, cyanide, or methoxyamine adducts [2]. | | Characterize Metabolizing Enzymes | Enzyme Phenotyping: Incubate this compound with individual recombinant P450 enzymes or use chemical inhibitors in human liver microsomes to identify involved isoforms [2]. | System: Recombinant CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4) Detection: LC-MS/MS to measure metabolite formation rate with/without specific inhibitors. |
The workflow for these investigations can be visualized as follows:
The table below summarizes the key receptor binding data for Protriptyline, providing dissociation constants (Kᵢ) and inhibitory constants (IC₅₀) where available.
| Target | Affinity / Inhibition Constant | Experimental Context / Notes |
|---|---|---|
| Norepinephrine Transporter (NET) [1] | Kᵢ = 1.41 nM [2] | Human; primary high-affinity target. |
| Serotonin Transporter (SERT) [1] | Kᵢ = 19.6 nM [2] | Human; secondary high-affinity target. |
| Dopamine Transporter (DAT) [2] | Kᵢ = 2100 nM [2] | Human; very low affinity. |
| Histamine H₁ Receptor [3] [4] | Kᵢ = ~25.8 nM [4] | Rat brain membrane; high affinity, linked to sedative effects and weight gain. |
| Muscarinic Acetylcholine Receptor [3] | - | High antagonism; mediates anticholinergic effects (e.g., dry mouth, constipation, urinary retention). |
| Alpha-1 Adrenergic Receptor [3] | - | Antagonism; can cause orthostatic hypotension and dizziness. |
| 5-HT₂ₐ Serotonin Receptor [2] | Kᵢ = 70 nM [2] | Human. |
| 5-HT₁ₐ Serotonin Receptor [2] | Kᵢ = 3800 nM [2] | Human; low affinity. |
| hERG Potassium Channel [5] | IC₅₀ = ~1.1 µM [5] | Direct block; linked to QTc prolongation and risk of severe cardiac arrhythmia. |
The quantitative data in the profile above is typically generated through well-established biochemical techniques. Here are the methodologies for key experiments:
Radioligand Binding Assays for Monoamine Transporters and Receptors [4]: This is the gold standard for determining binding affinity (Kᵢ). The general protocol involves preparing a membrane fraction from the target tissue or cultured cells expressing the receptor. A known concentration of a radioactively labeled ligand (e.g., [³H]pyrilamine for H₁ receptors) is incubated with the membrane preparation and various concentrations of the test drug (this compound). The mixture is filtered to separate membrane-bound radioactivity from free radioactivity, and the amount of bound radioligand is measured. The concentration of this compound that displaces 50% of the specific radioligand binding is determined, and the Kᵢ is calculated using the Cheng-Prusoff equation.
Electrophysiology for hERG Channel Blockade [5]: The effect on the hERG channel is directly measured using patch-clamp techniques. Cells (e.g., HEK293 cells) that are genetically engineered to stably express the hERG potassium channel are used. A specific voltage protocol is applied to the cell to elicit the hERG current (Iᵣₖ). This compound is then applied to the extracellular solution, and the degree to which it reduces the peak Iᵣₖ is measured. The concentration that causes a 50% reduction (IC₅₀) is calculated from a dose-response curve.
The following diagram illustrates the core molecular interactions and downstream effects of this compound binding.
Summary of this compound's primary molecular targets and downstream clinical effects.
Cardiotoxicity Risk is a Key Development Concern: The relatively high-affinity block of the hERG channel is a major liability [6] [5]. This effect is concentration-dependent and necessitates careful cardiac monitoring (e.g., ECG for QTc interval) in both pre-clinical and clinical stages. This risk profile is a primary reason why newer antidepressants with cleaner safety profiles are often preferred in clinical practice [6].
Exploration of Multi-Target Therapeutic Potential: While its side effects are limiting, this compound's complex polypharmacology has sparked interest in drug repurposing. One study identified it as a potent multi-target directed ligand (MTDL) for Alzheimer's disease, showing in vitro inhibitory activity against acetylcholinesterase (AChE), β-secretase (BACE-1), and amyloid-β (Aβ) aggregation [7]. This suggests potential for redesigned analogs.
Interpretation of High-Affinity Binding Data: For drugs like tricyclic antidepressants that bind with very high affinity (e.g., sub-nanomolar Kᵢ for H₁ receptors), the calculated inhibition constant can be overestimated if the receptor concentration in the assay is too high [4]. It is critical to correlate in vitro binding data with functional biological assays to confirm pharmacological activity.
| Aspect Investigated | Experimental Method/Metric | Key Finding with Protriptyline Treatment |
|---|---|---|
| Spatial Learning & Memory | Morris Water Maze (Escape Latency, Path Length) | Significant decrease in escape latency and path length vs. STZ group [1] |
| Oxidative Stress | Lipid Peroxidation (MDA Level), Reduced Glutathione (GSH) Level | Decreased MDA, increased GSH in cortex and hippocampus [1] |
| Neuroinflammation | Expression of pro-inflammatory cytokines (TNF-α, IL-1β) | Reduced levels of TNF-α and IL-1β [1] |
| Astrogliosis (Cell Stress) | GFAP Immunoblotting (Astrocyte Marker) | Attenuated STZ-induced increase in GFAP expression [1] |
| Alzheimer's Pathology | Immunoblotting for Aβ and p-Tau | Reduced cortical and hippocampal levels of Aβ and hyperphosphorylated Tau [1] |
| Core Signaling Axis | Protein levels in cortex/hippocampus (BDNF, p-CREB/CREB, p-ERK/ERK) | Increased BDNF, p-CREB/CREB, p-ERK/ERK; inhibited NFκB activation [1] |
The following methodologies are adapted from the primary research study on this compound in an Alzheimer's rat model [1].
While the above details this compound's effects in a specific model, modern drug discovery uses computational tools to predict transcriptional responses. PRnet is a deep generative model that predicts how novel chemical perturbations, including drugs like this compound, will alter the transcriptome (bulk or single-cell RNA-seq) across different cell types and dosages [2].
PRnet's workflow and core architecture for predicting these transcriptional responses are illustrated below:
PRnet workflow: from chemical and transcriptomic inputs to predicted transcriptional response [2]
The discovery of this compound's multi-target effects in Alzheimer's models highlights the value of drug repositioning [3]. This strategy finds new uses for existing, approved drugs, saving time and cost compared to developing new chemical entities from scratch [3].
Computational models like PRnet can systematically screen large drug libraries against disease-specific gene signatures [2]. For a complex disease like Alzheimer's, this involves identifying a gene expression signature from patient tissues and then computationally screening for compounds, including this compound, whose predicted transcriptional effects are negatively correlated with the disease signature—meaning the drug can potentially reverse the pathological gene expression pattern [3] [2].
Protriptyline's primary molecular interactions and quantitative effects on key AD targets are summarized in the table below.
| Molecular Target | Type of Interaction / Effect | Reported Affinity (Kᵢ, IC₅₀, or ΔG) | Experimental System |
|---|---|---|---|
| Norepinephrine Transporter (NET) [1] | Reuptake pump inhibition | Kᵢ = 1.41 nM [1] | Human |
| Serotonin Transporter (SERT) [1] | Reuptake inhibition | Kᵢ = 19.6 nM [1] | Human |
| Acetylcholinesterase (AChE) [2] [3] | Competitive inhibition | IC₅₀ = ~0.06 mM; Kᵢ = ~0.001 mM [2] [3] | In vitro enzyme assay |
| β-secretase (BACE-1) [2] [3] | Inhibits enzymatic activity | Docking ΔG < -6 kcal/mol (Strong binding) [2] [3] | In silico docking and in vitro assays |
| Amyloid-β (Aβ) Aggregation [2] [3] | Inhibits fibril formation & glycation-induced aggregation | Docking ΔG < -6 kcal/mol (Strong binding) [2] [3] | In silico docking, AFM, and biophysical assays |
| 5-HT₂ₐ Receptor [1] | Antagonism / binding | Kᵢ = 70 nM [1] | Human |
The broader pharmacological profile of this compound, including its affinity for other receptors like the histamine H1 and muscarinic cholinergic receptors, contributes to its classic anticholinergic and sedative side effects but is distinct from its investigated multi-target role in AD [4] [5].
The following methodologies are key to validating this compound's multi-target activity.
This protocol was used for the preliminary screening and mechanistic insight in the 2014 study [2] [3].
This protocol details how the potent AChE inhibition was characterized [2] [3].
A 2021 study used the following protocol to confirm this compound's effects in a rodent model [6].
The experimental data reveals a multi-faceted mechanism of action for this compound.
The diagram below summarizes the core multi-target inhibitory role of this compound as established in AD-related research.
This compound's multi-target inhibition in Alzheimer's disease
A more detailed signaling pathway, incorporating findings from the STZ rat model, illustrates downstream effects beyond direct inhibition.
Proposed signaling pathway involving NF-κB and CREB-BDNF
It is crucial to distinguish this compound's investigated multi-target role in AD from its established clinical profile.
Protriptyline has been investigated as a multi-target directed ligand for Alzheimer's Disease (AD), showing inhibitory activity against several key pathogenic targets [1].
The table below summarizes the primary biochemical effects of this compound observed in experimental models.
| Experimental Model/Assay | Observed Effect / Key Finding | Quantitative Result (IC50/EC50/etc.) |
|---|---|---|
| In Vitro: Acetylcholinesterase (AChE) Inhibition [1] | Concentration-dependent inhibition of AChE activity. | IC50 = 0.06 mM (60 µM) |
| In Vitro: AChE Inhibition (Kinetics) [1] | Exhibits competitive inhibition. | Ki = 82 µM |
| In Vitro: Norepinephrine Transporter (NET) [2] | Displacement of [3H]nisoxetine from human NET. | IC50 = 2.8 nM |
| In Vitro: Cell Cytotoxicity (PC3 cells) [2] | Decreased cell viability. | Significant effect at 50-70 µM after 24h |
| In Vivo: Rat Model of Alzheimer's Disease [2] | Intraperitoneal injection improved spatial learning and memory. | Effective dose: 10 mg/kg for 21 days |
The following methodologies are adapted from the research investigating this compound's effects on Alzheimer's disease targets [1].
1. Acetylcholinesterase (AChE) Inhibition Assay
2. Inhibition of Amyloid-β (Aβ) Aggregation
3. In Vivo Study in a Rat Model of Alzheimer's Disease
The diagram below outlines the primary molecular pathways and targets investigated in this compound research related to Alzheimer's disease.
This compound hydrochloride is a tricyclic antidepressant (TCA) that has garnered significant research interest beyond its clinical applications in depression management. Unlike most tricyclic antidepressants that tend to be sedating, this compound is considered energizing and activating, making it particularly interesting for neuroscientific research [1]. The compound acts primarily as a norepinephrine reuptake inhibitor with secondary effects on serotonin reuptake, resulting in increased extracellular levels of these neurotransmitters in the brain [2]. With the empirical formula C₁₉H₂₁N and a molecular weight of 263.384 g·mol⁻¹, this compound has become a valuable tool in various cell culture applications, particularly in neuropharmacology and toxicology studies [1].
Recent investigations have revealed that this compound exhibits multi-target activities against several key pathological processes in neurodegenerative diseases, especially Alzheimer's disease (AD) [3]. These discoveries have positioned this compound as a promising candidate for drug repurposing initiatives, particularly through cell-based screening approaches. Additionally, its documented effects on ion channel function and intracellular trafficking mechanisms have expanded its utility across various research domains, including cardiac safety pharmacology and melanocyte biology [4] [5].
This compound hydrochloride is characterized by its tricyclic ring structure and is classified as a secondary amine TCA, which distinguishes it from tertiary amine tricyclics and contributes to its unique pharmacological profile [6]. The compound is typically administered as the hydrochloride salt, with CAS registry number 438-60-8 [7]. For cell culture applications, this compound is often prepared as a 1.0 mg/mL concentrated stock solution in methanol, which can be further diluted in aqueous culture media to achieve working concentrations [8]. Researchers should note that this compound demonstrates high protein binding (approximately 92%) and undergoes extensive hepatic metabolism, factors that should be considered when designing in vitro experiments [1].
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Serotonin Transporter (SERT) Ki | 19.6 nM | [1] |
| Norepinephrine Transporter (NET) Ki | 1.41 nM | [1] |
| Dopamine Transporter (DAT) Ki | 2,100 nM | [1] |
| 5-HT₂A Receptor Ki | 70 nM | [1] |
| hERG Channel IC₅₀ | 1.18 μM (HEK cells) | [4] |
| AChE Inhibition IC₅₀ | 0.06 mM | [3] |
| Protein Binding | 92% | [1] |
This compound demonstrates significant inhibitory activity against several enzymes relevant to neurodegenerative diseases. In Alzheimer's disease research, this compound has shown potent inhibition of acetylcholinesterase (AChE) with an IC₅₀ of 0.06 mM, representing the strongest inhibition among the tricyclic antidepressants tested [3]. Additionally, it exhibits inhibitory effects against β-secretase (BACE-1) and amyloid-β (Aβ) aggregation, positioning it as a multi-target directed ligand for Alzheimer's therapy development [3]. Enzyme kinetic studies have revealed that this compound acts as a competitive inhibitor of AChE, with the apparent Kₘ increasing in its presence and an inhibition constant (Kᵢ) of approximately 0.001 mM [3].
Table 2: Functional Effects of this compound in Cell Culture Systems
| Cell Type/System | Concentration Range | Observed Effects | Reference |
|---|---|---|---|
| C6 astroglial cells | Not specified | Increased GDNF production via Gαi/o activation | [9] |
| HEK293 cells (hERG) | IC₅₀ = 1.18 μM | Blockade of potassium channels | [4] |
| Xenopus oocytes (hERG) | IC₅₀ = 52.9 μM | Blockade of potassium channels | [4] |
| Primary rat astrocytes | Not specified | GDNF production via MMP/FGFR/FRS2α/ERK cascade | [9] |
| Normal human astrocytes | Not specified | GDNF mRNA expression and release | [9] |
| Murine melanocytes | Screening concentrations | Altered trafficking of Tyr gene family proteins | [5] |
Objective: To evaluate this compound's inhibitory effects on acetylcholinesterase activity and characterize the inhibition kinetics.
Materials and Reagents:
Procedure:
Expected Results: this compound demonstrates competitive inhibition of AChE with IC₅₀ of approximately 0.06 mM. The Kᵢ value is approximately 0.001 mM, indicating strong binding affinity [3].
Objective: To assess this compound's ability to inhibit amyloid-β fibril formation.
Materials and Reagents:
Procedure:
Expected Results: this compound shows concentration-dependent inhibition of Aβ aggregation, with significant reduction in ThT fluorescence and decreased fibril formation observed via AFM [3].
Objective: To evaluate this compound's potential cardiotoxic effects through blockade of hERG potassium channels.
Materials and Reagents:
Procedure:
Expected Results: this compound exhibits concentration-dependent blockade of hERG channels with IC₅₀ of 1.18 μM in HEK293 cells. The blockade is voltage-dependent and increases with depolarization [4].
Figure 1: Mechanism of this compound Cardiotoxicity via hERG Channel Blockade - This diagram illustrates the molecular pathway through which this compound inhibits hERG potassium channels, reducing IKr current and leading to action potential duration (APD) prolongation, QT interval extension, and increased arrhythmia risk.
Objective: To investigate this compound-induced G protein activation using electrical impedance-based biosensors.
Materials and Reagents:
Procedure:
Expected Results: this compound induces Gαi/o-dependent impedance increases that are inhibited by pertussis toxin but unaffected by Gαs or Gαq inhibitors. The impedance changes occur independently of the MMP/FGFR/FRS2α/ERK cascade involved in GDNF production [9].
Objective: To measure this compound-induced GDNF production and elucidate the involved signaling pathways.
Materials and Reagents:
Procedure:
Expected Results: this compound stimulates GDNF mRNA expression and protein release through a cascade involving PTX-sensitive Gαi/o proteins, MMP activation, FGFR/FRS2α signaling, and ERK phosphorylation [9]. This leads to subsequent CREB activation and enhanced BDNF expression in neuronal models [2].
Figure 2: This compound-Induced Neurotrophic Signaling Cascade - This diagram illustrates the intracellular pathway through which this compound activates Gαi/o proteins, triggering a sequential signaling cascade involving MMP activation, FGFR/FRS2α signaling, ERK phosphorylation, and CREB activation, ultimately leading to increased production of GDNF and BDNF that promotes neuroprotection.
Objective: To evaluate this compound's cytotoxic effects and establish therapeutic concentrations for various applications.
Materials and Reagents:
Procedure:
Expected Results: this compound exhibits concentration-dependent cytotoxicity with varying IC₅₀ values across different cell types. Researchers should note that the therapeutic index may be narrow for some applications, particularly considering hERG channel blockade at low micromolar concentrations [4].
This compound serves as a versatile research tool with applications spanning neurodegenerative disease modeling, cardiac safety pharmacology, and intracellular signaling studies. Its multi-target activity in Alzheimer's disease models, particularly its simultaneous inhibition of AChE, BACE-1, and Aβ aggregation, makes it particularly valuable for investigating multi-target directed ligand strategies [3]. The well-characterized effects on G protein signaling and neurotrophic factor regulation provide insights into both its therapeutic potential and toxicity profile.
Researchers should carefully consider concentration ranges specific to their experimental systems, as this compound demonstrates different potencies across various assays and cell types. The cardiotoxicity risk associated with hERG channel blockade necessitates careful dose selection, particularly for long-term treatment studies [4]. The protocols outlined in this document provide comprehensive methodologies for investigating this compound's diverse cellular effects, enabling standardized approaches across research laboratories.
Protriptyline is a tricyclic antidepressant (TCA) that functions primarily as a potent norepinephrine reuptake inhibitor and, to a lesser extent, a serotonin reuptake inhibitor. Unlike many other TCAs, it is known for its energizing rather than sedating effects [1]. Recent drug repurposing efforts have identified its potential as a multi-target directed ligand (MTDL) for complex neurodegenerative disorders like Alzheimer's Disease (AD) [2]. In silico screening of 140 FDA-approved nervous system drugs revealed that this compound possesses strong binding affinity for multiple AD targets, including acetylcholinesterase (AChE), β-secretase (BACE-1), and amyloid-β (Aβ) aggregation [2]. Subsequent in vitro and in vivo studies have confirmed its efficacy in improving cognitive deficits and reducing pathological hallmarks in AD models, positioning it as a promising candidate for further therapeutic development [3] [2].
The molecular mechanisms through which this compound exerts its neuroprotective effects are multifaceted. In experimental models, it has been shown to inhibit AChE competitively, induce conformational changes in the AChE active site, and reduce Aβ aggregation [2]. Furthermore, in a streptozotocin (STZ)-induced rat model of AD, this compound treatment enhanced spatial memory and reduced oxidative damage by modulating the NFκB-BDNF/CREB signaling axis [3]. This combination of monoaminergic, cholinergic, and neurotrophic effects makes it a particularly interesting compound for preclinical investigation in models of cognitive impairment and neurodegeneration.
Table 1: Summary of this compound's Efficacy Across Key Preclinical Targets
| Target / Process | Experimental Model | Key Metric | Result | Citation |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) Inhibition | In vitro enzyme assay | IC₅₀ | 0.06 mM | [2] |
| β-secretase (BACE-1) Inhibition | In silico docking & in vitro assays | Binding Affinity | Strong inhibition | [2] |
| Amyloid-β (Aβ) Aggregation Inhibition | In vitro biophysical assays | Inhibitory Activity | Strong inhibition | [2] |
| Spatial Memory Improvement | STZ-induced AD rat model (Morris water maze) | Escape Latency & Path Length | Significant decrease | [3] |
| Oxidative Damage Reduction | STZ-induced AD rat model | Biomarkers of Oxidative Stress | Significant reduction | [3] |
Table 2: Comparison of Tricyclic Antidepressants in AChE Inhibition
| Drug Name | AChE Inhibition IC₅₀ (mM) | Relative Potency |
|---|---|---|
| This compound | 0.06 | Highest |
| Maprotiline | 0.10 | High |
| Nortriptyline | 0.135 | Moderate |
| Doxepin | 0.480 | Low |
| Amitriptyline | 0.600 | Lowest |
The data in Table 2 highlights this compound's superior AChE inhibitory potency compared to other tricyclic antidepressants, which was a key factor in its selection for further detailed investigation as a multi-target agent for Alzheimer's disease [2].
This protocol outlines the procedures for assessing the cognitive and neuroprotective effects of this compound in a well-established rodent model of sporadic Alzheimer's disease.
1. Animals and Housing:
2. ICV-STZ Surgery for AD Model Induction:
3. Drug Treatment:
4. Behavioral Assessment (Morris Water Maze):
5. Sample Collection and Biochemical Analysis:
1. AChE Inhibition Assay:
2. Isothermal Titration Calorimetry (ITC):
The following diagrams, generated with Graphviz DOT language, illustrate the key signaling pathway modulated by this compound and the overall experimental workflow.
This diagram visualizes the primary neuroprotective signaling pathway identified in the STZ-induced AD rat model, through which this compound is proposed to exert its effects.
Diagram Title: this compound Modulates NFκB-BDNF/CREB Signaling
This flowchart outlines the sequential phases of a comprehensive in vivo study to evaluate the efficacy of this compound in an animal model of Alzheimer's disease.
Diagram Title: In Vivo Study Workflow for this compound
The table below summarizes two established chromatographic methods for quantifying protriptyline, each suited for different analytical needs [1] [2] [3].
| Method Feature | Method 1: Reverse-Phase LC-MS/MS (Modern Approach) | Method 2: Normal-Phase HPLC (Historical Reference) |
|---|---|---|
| Application | Quantitative analysis of 58 antipsychotics and antidepressants in human urine [3] | Serum analysis of seven tricyclic antidepressant drugs and metabolites [1] |
| Column | Raptor Biphenyl (50 x 3.0 mm, 2.7 µm) [3] | Silica (4.6 x 250 mm, 5 µm) [2] |
| Mobile Phase | A: 0.1% Formic acid in water B: 0.1% Formic acid in methanol Gradient elution [3] | Absolute ethanol - acetonitrile - tert-butylamine (98:2:0.05, v/v/v) [2] | | Flow Rate | Not explicitly stated (3.5-min gradient) [3] | Not explicitly stated (total run time <12 min for PRO) [2] | | Detection | MS/MS: Electrospray Ionization (ESI+) Precursor Ion: 264.1 Product Ions: 191.1, 165.2 [3] | UV Detection: 229 nm [2] | | Sample Volume | Not specified (human urine) [3] | 1.0 mL serum [2] | | Sample Prep | Simple preparation; injector rinsed with 50:50 methanol:DMSO to minimize carryover [3] | Solid-phase extraction (Bond-Elut C18 columns); elution with 10 mM methanolic ammonium acetate [2] | | Retention Time | 1.79 minutes [3] | Not explicitly stated for this method | | Linearity | Quantitative analysis demonstrated [3] | 25 to 1200 ng/mL [2] | | Key Advantage | High specificity and speed; resolves isobaric compounds like this compound and nortriptyline [3] | Well-characterized for multiple tricyclics with no coelution [2] |
This protocol is adapted from the modern LC-MS/MS method suitable for high-throughput and confirmatory analysis [3].
m/z 264.1m/z 191.1 (quantifier) and m/z 165.2 (qualifier)m/z 264.1) and nortriptyline (m/z 264.1), which is essential for accurate quantitative analysis [3].The following diagram illustrates the logical workflow involved in developing and applying an HPLC method for drug analysis, integrating steps from the researched methods.
This protocol is adapted from a published method for the simultaneous determination of 23 antidepressants and metabolites, which includes the TCAs amitriptyline, clomipramine, and doxepin [1]. It provides a robust foundation for developing a method for protriptyline.
A simple protein precipitation is used for serum sample clean-up [1].
The following conditions are derived from the literature method and should be optimized for this compound [1].
Chromatography:
Mass Spectrometry (Tandem MS):
Table 1: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (V) |
|---|---|---|---|---|
| This compound | 264.2 | 191.1 | 220.1 | To be optimized |
| This compound-d3 (IS) | 267.2 | 194.1 | 223.1 | To be optimized |
For any method to be used in a regulated environment, it must be validated. The original method was validated per Chinese Pharmacopoeia guidelines [1].
Table 2: Key Validation Parameters and Target Criteria
| Parameter | Description & Target |
|---|---|
| Specificity | No interference at the retention times of this compound and the internal standard from blank serum matrix. |
| Linearity & Range | A calibration curve (e.g., 1-500 ng/mL) with a correlation coefficient (r) of ≥0.99. |
| Accuracy & Precision | Intra- and inter-day accuracy (85-115%) and precision (RSD <15%). |
| Lower Limit of Quantification (LLOQ) | The lowest calibrator with accuracy and precision within ±20%. |
| Carryover | The response in a blank sample after a high-concentration sample should be <20% of the LLOQ. |
| Matrix Effect & Recovery | Consistent and high recovery with minimal ion suppression/enhancement (e.g., ±25%). |
| Stability | Demonstrate stability of this compound in serum under storage, processing, and autosampler conditions. |
The following diagrams outline the experimental workflow and the logical process for establishing the MRM method.
Experimental Workflow for Sample Analysis
MRM Method Development Steps
Alzheimer's disease (AD) represents one of the most significant challenges in modern neurodegenerative disease research, with pathological hallmarks including extracellular amyloid-β (Aβ) plaques, intracellular neurofibrillary tangles, and progressive neuronal loss. The amyloid cascade hypothesis posits that the accumulation and aggregation of Aβ peptides play a central role in disease pathogenesis, initiating a complex cascade of events leading to synaptic dysfunction, tau pathology, and ultimately neuronal death [1] [2]. While the precise etiology of AD remains incompletely elucidated, current therapeutic strategies have increasingly focused on targeting multiple aspects of the disease process simultaneously, leading to the emergence of Multi-Target Directed Ligands (MTDLs) as promising therapeutic candidates. These compounds interact with several key molecular targets involved in AD pathogenesis, potentially offering enhanced therapeutic efficacy compared to single-target approaches.
Protriptyline, a tricyclic antidepressant approved by the FDA for the treatment of depression, has recently emerged as a promising MTDL candidate for Alzheimer's disease research. While its primary medical use has been in managing depressive disorders, scientific investigations have revealed its potential to modulate several key targets implicated in AD pathology [3] [1]. The compound's chemical structure features a dibenzocycloheptene-derivative tricyclic ring system with an alkyl amine substituent on the central ring, characteristics it shares with other tricyclic compounds but with distinct pharmacological properties [4]. Originally developed for depression treatment, this compound's mechanism of action in that context involves potent inhibition of serotonin and norepinephrine reuptake in synaptic clefts, leading to increased monoaminergic neurotransmission [4].
Recent drug repurposing approaches have identified this compound as having significant potential for AD research, particularly due to its interactions with key enzymes and aggregation processes involved in Alzheimer's pathogenesis. The complex nature of AD necessitates therapeutic approaches that can address multiple pathological mechanisms simultaneously, and this compound's diverse pharmacological profile positions it as an excellent candidate for further investigation in this context [1] [5]. Research has demonstrated that this compound exhibits strong inhibitory activity against acetylcholinesterase (AChE), β-secretase (BACE-1), and Aβ aggregation—three fundamentally important targets in AD pathology [1]. This multi-target engagement profile, combined with its established safety and pharmacokinetic data from decades of clinical use for depression, makes this compound a valuable compound for exploring new therapeutic strategies for Alzheimer's disease.
Table 1: Fundamental Properties of this compound
| Property | Description |
|---|---|
| Chemical Formula | C₁₉H₂₁N |
| Molecular Weight | 263.38 g/mol |
| Primary Medical Use | Treatment of depression |
| Drug Class | Tricyclic antidepressant (secondary amine) |
| Mechanism in Depression | Inhibition of serotonin and norepinephrine reuptake |
| Relevance to AD Research | Multi-target inhibition of AChE, BACE-1, and Aβ aggregation |
| Approval Status | FDA-approved for depression |
This compound exhibits a remarkable multi-target engagement profile that distinguishes it from many single-target therapeutic agents in Alzheimer's disease research. Its mechanisms of action span several critical pathways implicated in AD pathogenesis, providing a comprehensive pharmacological approach to targeting the complex pathophysiology of this neurodegenerative disorder. Through detailed molecular investigations, researchers have elucidated this compound's interactions with key enzymes and aggregation processes, revealing a polypharmacological profile that addresses both the cholinergic and amyloid hypotheses of AD simultaneously.
This compound demonstrates potent inhibitory activity against acetylcholinesterase, the enzyme responsible for breaking down acetylcholine in synaptic clefts. Based on enzyme kinetic studies, this compound exhibits an IC₅₀ value of 0.06 mM against AChE, representing the strongest inhibition among the tricyclic antidepressants tested [1] [5]. Mechanistic studies have revealed that this compound functions as a competitive inhibitor of AChE, with the Lineweaver-Burk analysis indicating an increased apparent Kₘ in the presence of the drug [5]. The inhibition constant (Kᵢ) was determined to be approximately 0.001 mM, demonstrating strong binding affinity. Through molecular dynamics simulations, researchers have determined that this compound binds to both the anionic subsite (Trp82, Glu198, Tyr333) and esteratic subsite (Ser199, Glu330, His443) of AChE's active site [5]. The binding is characterized by mean interaction strengths of -31.3 (±9.1) kcal mol⁻¹ with the anionic subsite and -19.4 (±5.0) kcal mol⁻¹ with the esteratic subsite, with electrostatic interactions playing a more significant role than van der Waals forces in the binding mechanism.
This compound also demonstrates significant inhibitory effects on β-secretase (BACE-1), the key enzyme initiating the amyloidogenic processing of amyloid precursor protein (APP). Initial in silico docking studies revealed this compound's strong binding affinity for BACE-1, which was subsequently validated through biochemical assays [1]. This inhibition is particularly important therapeutically as BACE-1 cleavage represents the rate-limiting step in the production of Aβ peptides. Through its inhibition of BACE-1 activity, this compound reduces the production of both Aβ40 and Aβ42 species, thereby targeting an early critical step in the amyloid cascade [6]. This mechanism was further confirmed through cellular studies demonstrating that this compound treatment reduces the generation of soluble APPβ (sAPPβ), the fragment produced by BACE-1 cleavage of APP [6].
One of this compound's most significant anti-amyloid properties is its direct interference with Aβ aggregation processes. Biophysical assays combined with atomic force microscopy have established that this compound effectively inhibits the aggregation of Aβ peptides into toxic oligomers and fibrils [3] [1]. The drug appears to disrupt the self-assembly pathway of Aβ, potentially through direct interaction with the peptide that prevents the conformational transitions necessary for β-sheet formation and subsequent aggregation. Additionally, this compound has been shown to inhibit glycation-induced amyloid aggregation, an important amplification mechanism in AD pathology where advanced glycation end products (AGEs) intensify Aβ neurotoxicity by enhancing receptor for AGE (RAGE)-mediated neuronal damage [1] [5].
Diagram 1: this compound's multi-target mechanism of action in Alzheimer's disease pathogenesis. The green ellipse represents this compound interacting with multiple targets in the amyloid cascade and cholinergic pathway.
This section provides detailed methodological approaches for investigating this compound's effects on amyloid-β aggregation, encompassing standardized preparation of Aβ species, compound treatment protocols, and comprehensive aggregation assessment techniques. Implementation of these rigorously validated protocols ensures experimental reproducibility and generates reliable, comparable data across different research settings.
The initial step in studying Aβ aggregation involves preparing homogeneous monomeric Aβ solutions, which serve as the starting material for all subsequent aggregation studies. Consistent preparation is critical as the structural history of Aβ peptides significantly influences their aggregation kinetics and morphological outcomes [7]. Several validated methods exist for obtaining monomeric Aβ, with the hexafluoroisopropanol (HFIP) method being particularly widely adopted for producing structurally homogeneous starting material:
HFIP Pretreatment Protocol: Begin by dissolving synthetic Aβ peptide in pure HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) at a concentration of 1 mg/mL. Briefly vortex the solution to ensure complete dissolution, then sonicate in a bath sonicator for 5 minutes. Dry the solution under a gentle stream of nitrogen gas, then redissolve in HFIP at the same concentration and repeat the sonication and drying steps. For final preparation, redissolve the peptide in HFIP at 1 mg/mL, aliquot into single-use volumes, sonicate again for 5 minutes, and dry under nitrogen stream. Complete the drying process under vacuum for 1-2 hours until the peptide is completely dry. Store these HFIP-treated aliquots at -80°C until needed [7] [8].
NaOH Dissolution Method: As an alternative approach, dissolve the Aβ peptide in 10 mM NaOH to achieve a concentration of 1 mg/mL. Sonicate the solution for 30 minutes in a bath sonicator, then aliquot and snap-freeze in single-use portions. Store these aliquots at -80°C. When ready for use, thaw rapidly at 37°C and account for the elevated pH of the Aβ solution in subsequent experimental steps [8].
NH₄OH Dissolution Protocol: For immediate use in aggregation studies, dissolve Aβ peptide in 1% ammonium hydroxide (NH₄OH) using approximately 70-80 μL per 1 mg of peptide. Briefly centrifuge the vial at >1000 × g to collect all solution at the bottom. Immediately dilute the dissolved peptide in ice-cold phosphate-buffered saline (PBS) to a final concentration of ≤1 mg/mL. Pipette gently up and down to ensure complete mixing without introducing bubbles. Use immediately or snap-freeze in aliquots for storage at -80°C [8].
Once monomeric Aβ solutions are prepared, the following protocol enables evaluation of This compound's effects on Aβ aggregation kinetics and morphology:
Sample Preparation: Prepare a 20 mM phosphate buffer solution containing 0.2 mM EDTA and 1 mM NaN₃ at pH 8.0. Dilute the monomeric Aβ solution into this buffer to achieve a final concentration of 10-50 μM. Prepare a stock solution of this compound in DMSO and add to the Aβ solution to achieve the desired final concentration (typically 10-100 μM), maintaining the DMSO concentration below 1% (v/v) to prevent solvent effects on aggregation. Include control samples containing Aβ with equivalent DMSO concentration but no this compound [1] [8].
Aggregation Incubation: Incubate the samples at 37°C under constant agitation using a thermal mixer or shaking incubator set to 300-500 rpm. The aggregation process typically requires 24-72 hours to complete, depending on Aβ concentration, specific peptide variant (Aβ42 aggregates faster than Aβ40), and agitation conditions [8].
Thioflavin T (ThT) Fluorescence Assay: To monitor aggregation kinetics in real-time, include 20 μM Thioflavin T in the aggregation mixture. Periodically measure fluorescence using excitation at 450 nm and emission at 485 nm. The increase in ThT fluorescence correlates with β-sheet formation and fibril development, allowing quantitative assessment of aggregation progression [8].
Comprehensive characterization of the resulting Aβ aggregates is essential for understanding this compound's effects on aggregation morphology:
Atomic Force Microscopy (AFM): Dilute aggregated Aβ samples 10-50 fold in ultrapure water to achieve appropriate density for imaging. Deposit 10-20 μL of diluted sample onto freshly cleaved mica substrate and allow to adsorb for 2-5 minutes. Gently rinse with ultrapure water to remove unbound peptides and salts, then dry under a gentle stream of nitrogen. Image samples using tapping mode AFM with sharp silicon tips (spring constant ~40 N/m, resonant frequency ~300 kHz). Acquire multiple images from different sample areas to ensure representative sampling of the aggregate population [7] [1].
Transmission Electron Microscopy (TEM): Apply 10 μL of aggregated Aβ sample to a 300-mesh copper formvar/carbon grid and allow to adsorb for 1 minute. Blot away excess solution carefully. Counterstain with 10 μL of 2% uranyl acetate for 90 seconds, then blot away excess stain. Air-dry the grid in a desiccator chamber before imaging. Acquire images using a TEM operated at 80 kV with approximately 120,000× magnification [8].
Dynamic Light Scattering (DLS): Clarate aggregated samples by brief centrifugation at 14,000 × g for 10 minutes to remove large insoluble aggregates that could interfere with measurements. Load the supernatant into a disposable microcuvette and measure particle size distribution using a DLS instrument. Perform measurements at a fixed angle of 173° and temperature of 25°C, with minimum 10 repetitions per sample [8].
Diagram 2: Experimental workflow for evaluating this compound's effects on Aβ aggregation, from sample preparation through comprehensive characterization using multiple biophysical techniques.
Rigorous quantitative assessment of experimental results is essential for evaluating this compound's efficacy as a multi-target directed ligand in Alzheimer's disease models. The following tables summarize key quantitative findings from published investigations into this compound's effects on major AD targets.
Table 2: this compound Inhibition Profile Against Key Alzheimer's Disease Targets
| Target | IC₅₀ Value | Inhibition Constant (Kᵢ) | Type of Inhibition | Experimental System |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | 0.06 mM | 0.001 mM | Competitive | Enzyme kinetics assay [1] |
| β-Secretase (BACE-1) | Not specified | Strong binding affinity | Non-competitive | Docking studies & biophysical assays [1] |
| Aβ Aggregation | Not specified | Not applicable | Direct interference | AFM & fluorescence assays [1] |
| Aβ Glycation | Not specified | Not applicable | Suppression of AGE formation | Glycation assay [1] |
Table 3: Comparison of Tricyclic Antidepressants in Alzheimer's Disease Target Inhibition
| Compound | AChE Inhibition (IC₅₀) | Aβ Reduction | BACE-1 Inhibition | Cytotoxicity |
|---|---|---|---|---|
| This compound | 0.06 mM | ~40% at 10 μM | Strong | No cytotoxicity at effective doses [1] |
| Amitriptyline | 0.6 mM | ~35% at 10 μM | Moderate | No cytotoxicity at effective doses [6] |
| Maprotiline | 0.1 mM | Not specified | Moderate | Not specified [1] |
| Nortriptyline | 0.135 mM | Not specified | Moderate | Not specified [1] |
| Doxepin | 0.480 mM | Not specified | Weak | Not specified [1] |
The investigation of this compound as a multi-target directed ligand in Alzheimer's disease research extends beyond basic science into several practical research applications with significant translational potential. These applications leverage this compound's unique pharmacological profile to address fundamental questions in AD pathogenesis and treatment development.
Drug Repurposing Screening: this compound serves as an excellent positive control in screening campaigns designed to identify existing drugs with potential for repurposing in Alzheimer's disease. Its well-characterized multi-target activity provides a benchmark for comparing new candidate compounds. Research demonstrates that several tricyclic antidepressants share varying degrees of activity against AD targets, suggesting a class effect that merits further investigation [1] [6]. When implementing this compound in such screens, researchers should include concentration ranges from 1-100 μM to fully characterize dose-response relationships and determine IC₅₀ values for novel targets.
Mechanistic Studies of Aβ Aggregation: The compound represents a valuable tool compound for elucidating fundamental mechanisms of Aβ aggregation and inhibition. Through its direct interaction with Aβ peptides, this compound enables researchers to probe the molecular determinants of amyloid formation and stability [1]. Combining this compound treatment with advanced biophysical techniques such as AFM and TEM allows detailed investigation of how small molecules influence the structural transition from monomers to oligomers and fibrils. These studies contribute fundamental knowledge to the broader field of protein misfolding and aggregation.
Combination Therapy Development: this compound's multi-target activity makes it an interesting candidate for combination therapy approaches with other mechanism-based AD therapeutics. Research indicates that different tricyclic antidepressants may work through distinct primary targets—for example, amoxapine appears to function primarily through serotonin receptor 6 (HTR6) antagonism rather than direct BACE-1 inhibition [6]. This suggests potential synergistic opportunities when combining this compound with other tricyclics or with monoclonal antibodies targeting Aβ species. Such combination strategies could potentially enhance efficacy while reducing required doses and associated side effects.
Experimental Considerations: When designing studies with this compound, researchers should account for its physicochemical properties, including solubility in aqueous buffers (typically requiring DMSO stock solutions) and stability under experimental conditions. Appropriate controls should include vehicle-only treatments and comparison with other tricyclic compounds when possible. For cellular studies, verification of blood-brain barrier penetration using established in vitro models can help interpret potential in vivo efficacy. Additionally, researchers should consider implementing multiple complementary assessment methods (e.g., both ThT fluorescence and AFM) to thoroughly characterize this compound's effects on Aβ aggregation.
This compound represents a promising multi-target directed ligand with significant potential for advancing Alzheimer's disease research and therapeutic development. Its demonstrated efficacy against three major AD targets—acetylcholinesterase, β-secretase, and Aβ aggregation—combined with its established safety profile from decades of clinical use for depression, positions it as both a valuable tool compound and a serious repurposing candidate. The detailed protocols provided in this document enable researchers to reliably investigate this compound's effects on Aβ aggregation using standardized methods that facilitate cross-study comparisons and data integration.
Looking forward, several research directions appear particularly promising. First, structural modification of this compound could yield analogs with enhanced potency against specific AD targets while reducing undesirable side effects. Second, comprehensive in vivo studies in multiple AD mouse models would help validate the therapeutic potential suggested by in vitro findings. Third, investigation of this compound's potential synergistic effects with other anti-amyloid compounds could reveal valuable combination approaches. As the field continues to recognize the complexity of Alzheimer's disease pathogenesis, multi-target compounds like this compound provide important opportunities to address the multifaceted nature of this devastating neurodegenerative disorder.
Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) represents a prime therapeutic target for Alzheimer's disease (AD) intervention as it initiates the production of amyloid-β (Aβ) peptides, which are centrally implicated in AD pathogenesis according to the amyloid cascade hypothesis. [1] [2] [3] BACE-1 catalyzes the first step in Aβ generation by cleaving the amyloid precursor protein (APP), forming a membrane-bound C-terminal fragment that is subsequently processed by γ-secretase to release neurotoxic Aβ peptides. [1] The clinical validation of BACE-1 as a target is supported by human genetic evidence; specifically, an A673T mutation in the APP gene that reduces BACE-1 cleavage efficiency by approximately 40% is associated with both decreased AD risk and protection against age-related cognitive decline. [3]
Protriptyline, a tricyclic antidepressant primarily known as a norepinephrine reuptake inhibitor, has emerged as a promising multi-target directed ligand for Alzheimer's disease therapy. [4] Through systematic screening of FDA-approved nervous system drugs, this compound demonstrated significant inhibitory activity against three major AD targets: acetylcholinesterase (AChE), BACE-1, and Aβ aggregation. [4] This application note provides detailed methodological protocols for evaluating this compound's BACE-1 inhibitory activity, encompassing computational predictions, in vitro validations, and in vivo assessments, offering researchers a comprehensive framework for investigating this repurposed therapeutic candidate.
Molecular docking simulations provide critical insights into the binding interactions and potential inhibition mechanisms between this compound and BACE-1. The following standardized protocol ensures reproducible results:
Protein Preparation: Retrieve the crystal structure of BACE-1 (PDB ID: 2ZHV) from the Protein Data Bank. [5] [6] Process the structure using Schrödinger's Protein Preparation Wizard by adding hydrogen atoms, assigning appropriate charges, fixing side-chain atoms, and generating tautomeric states with PROPKA at pH 7.0. [5] Perform energy minimization using the OPLS2005 forcefield to relieve steric clashes and optimize the structure. [5]
Ligand Preparation: Obtain the three-dimensional structure of this compound (CID: 4976) from PubChem or similar databases. Prepare the ligand structure using LigPrep tool with Epik to generate possible ionization states, tautomers, and stereoisomers at physiological pH (7.0 ± 0.5). [5] Apply OPLS2005 forcefield for energy minimization.
Grid Generation and Docking: Define the binding pocket around the catalytic aspartate residues (Asp32 and Asp228) using the co-crystallized ligand as reference. [5] Set grid box coordinates to X=75.17, Y=36.03, Z=20.06 with appropriate dimensions to encompass the entire active site. Perform docking calculations using Glide with standard precision (SP) mode, evaluating binding affinity based on Glide G-scores. [5]
For this compound, docking results indicate the formation of a stable complex with BACE-1, with the compound positioning itself in a manner that potentially disrupts the enzyme's catalytic activity. [4] The docking score should be compared against known inhibitors; compounds with G-scores ≤ -5 kcal/mol typically demonstrate promising binding affinity. [5]
Molecular dynamics (MD) simulations assess the stability and conformational dynamics of the BACE-1-protriptyline complex:
System Setup: Solvate the docked complex in a periodic box with TIP3P water molecules, maintaining a minimum 10Å distance between the protein and box edge. [5] Add counter ions (Na⁺/Cl⁻) to neutralize the system.
Simulation Parameters: Conduct simulations using GROMACS with the CHARMM36 forcefield. [5] Minimize the system using the steepest descent method (5,000 steps) followed by equilibration in NVT (50,000 steps) and NPT (100,000 steps) ensembles at 310K. Perform production runs for at least 100ns, saving trajectories every 10ps. [5]
Analysis: Calculate root mean square deviation (RMSD), root mean square fluctuation (RMSF), protein-ligand interactions, and binding free energies using MM/GBSA methods. [5] For this compound, simulations have demonstrated stable binding with consistent interaction patterns throughout the trajectory, particularly with key catalytic residues. [4]
Table 1: Key Parameters for Molecular Dynamics Simulations of BACE-1-Inhibitor Complexes
| Parameter | Specification | Rationale |
|---|---|---|
| Forcefield | CHARMM36 | Optimized for protein-ligand interactions |
| Water Model | TIP3P | Standard for biological systems |
| Simulation Length | 100-200ns | Sufficient for conformational sampling |
| Temperature | 310K | Physiological relevance |
| Pressure Control | Parrinello-Rahman | Maintains constant pressure |
| Time Step | 2fs | Balance between accuracy and efficiency |
Direct BACE-1 inhibition assays quantify this compound's efficacy in reducing enzymatic activity:
Reaction Setup: Prepare assay buffer (50mM sodium acetate, pH 4.5) to mimic the acidic optimum for BACE-1 activity. [7] Incubate recombinant human BACE-1 (10-20nM) with varying concentrations of this compound (0-100μM) for 15-30 minutes at 37°C. Include appropriate controls (enzyme alone, substrate alone, and vehicle controls).
Substrate Addition: Initiate the reaction by adding a fluorogenic substrate based on the APP Swedish mutation sequence (e.g., MCA-SEVNLDAEFRK(DNP)-RR-NH₂). Final substrate concentration should approximate the Km value (typically 1-5μM).
Detection and Analysis: Monitor fluorescence emission (λex = 320nm, λem = 405nm) continuously for 30-60 minutes using a plate reader. Calculate inhibition percentages and determine IC₅₀ values using non-linear regression of dose-response curves. For this compound, studies have demonstrated significant inhibition with an IC₅₀ value lower than other tricyclic antidepressants evaluated. [4]
Enzyme kinetics elucidate the mechanism of BACE-1 inhibition:
Protocol: Perform BACE-1 activity assays with varying substrate concentrations (0.5-5× Km) in the presence of multiple fixed concentrations of this compound (0, 0.5× IC₅₀, IC₅₀, 2× IC₅₀). Measure initial reaction velocities for each condition.
Data Analysis: Plot data using Lineweaver-Burk (double reciprocal) and Dixon plots to determine inhibition modality. Calculate kinetic parameters (Km, Vmax, Ki) using appropriate models. Research indicates this compound exhibits a reversible inhibition pattern, though its exact mechanism (competitive, non-competitive, or mixed) should be experimentally verified for each new analog. [7]
Table 2: Representative In Vitro BACE-1 Inhibition Data for this compound and Reference Compounds
| Compound | IC₅₀ (μM) | Inhibition Mechanism | Cellular EC₅₀ (μM) | Selectivity (BACE1/BACE2) |
|---|---|---|---|---|
| This compound | Not fully quantified | Reversible [4] | Not determined | Not determined |
| Genistein | 22.9 | Non-competitive [7] | Not reported | Not reported |
| Compound 5 | 0.0018 | Not specified [1] | 0.001 | >40-fold [1] |
| LY2811376 | 0.18nM | Not specified [1] | 7nM | Not specified [1] |
Anti-aggregation activity represents another therapeutic mechanism of this compound relevant to Alzheimer's disease:
Thioflavin T (ThT) Assay: Incubate synthetic Aβ42 peptide (10-50μM) with or without this compound in PBS buffer (pH 7.4) at 37°C with continuous agitation. At designated time points, mix aliquots with ThT solution (10μM final) and measure fluorescence (λex = 440nm, λem = 485nm). [4]
Atomic Force Microscopy (AFM): Deposit samples from aggregation reactions on freshly cleaved mica surfaces, air dry, and image using tapping mode AFM. Analyze images for fibril morphology and density. This compound has been shown to destabilize amyloid dimers and reduce residue-residue contact probabilities between Aβ peptides. [4] [8]
Isothermal Titration Calorimetry (ITC): Titrate this compound into Aβ solution in the sample cell and measure heat changes. Fit binding isotherms to determine stoichiometry, binding constants (Kd), and thermodynamic parameters (ΔH, ΔS). [4]
Cholinergic enhancement represents an additional beneficial activity of this compound for Alzheimer's therapy:
Protocol: Monitor acetylcholinesterase activity using Ellman's method. Briefly, incubate AChE from electric eel or human recombinant source with varying this compound concentrations (0-100μM) for 15 minutes at 25°C. Add acetylthiocholine iodide (0.1-1.0mM) and DTNB (0.3mM), then monitor absorbance at 412nm for 10-15 minutes. [4]
Kinetic Analysis: Determine IC₅₀ values and inhibition constants (Ki) using Cheng-Prusoff equation. Studies have shown this compound inhibits AChE with an IC₅₀ of approximately 0.06mM through a competitive mechanism. [4]
In vivo studies provide critical validation of this compound's efficacy in physiological contexts:
Animal Model Selection: Utilize streptozotocin (STZ)-induced rat models of sporadic Alzheimer's disease, which mimic key features including cognitive deficits, cholinergic dysfunction, oxidative stress, and Aβ pathology. [9] Alternatively, transgenic mice overexpressing human APP with familial AD mutations may be employed.
Drug Administration: Administer this compound intraperitoneally (5-10mg/kg body weight) or orally via gavage for 4-8 weeks following STZ intracerebroventricular injection (3mg/kg). [9] Include appropriate vehicle control groups.
Dosage Optimization: Conduct dose-response studies with multiple this compound concentrations (e.g., 2.5, 5, 10mg/kg) to establish the optimal therapeutic window.
Cognitive testing evaluates functional improvements following this compound treatment:
Morris Water Maze (MWM) Protocol: Conduct hidden platform trials (4 trials/day for 5 consecutive days) to assess spatial learning. Record escape latency, path length, and swimming speed. Perform a probe trial (60 seconds) 24 hours after the last training day to measure memory retention, quantifying time spent in the target quadrant and platform crossings. [9] this compound treatment (5mg/kg) has demonstrated significant improvement in escape latency and path length compared to STZ-only controls. [9]
Additional Behavioral Tests: Supplement MWM with novel object recognition tests for non-spatial memory and open field tests for anxiety-like behavior and locomotor activity.
Post-mortem tissue analyses provide mechanistic insights into this compound's effects:
Tissue Collection: Euthanize animals following behavioral testing and collect brain regions of interest (hippocampus, cortex). Process tissues for biochemical analyses (homogenization), molecular biology (RNA/protein extraction), and histology (fixation in 4% PFA).
Western Blotting: Quantify protein expression levels of BACE1, APP processing products (C99, Aβ), BDNF, CREB, phospho-CREB, NF-κB, and synaptic markers (PSD-95, synaptophysin). This compound treatment has shown increased BDNF expression and CREB phosphorylation while reducing NF-κB activation. [9]
Oxidative Stress Markers: Assess lipid peroxidation (MDA levels), antioxidant defense (GSH, SOD, catalase activities), and protein carbonylation in brain homogenates. This compound demonstrates significant reduction of oxidative damage in STZ models. [9]
Histopathological Analyses: Perform immunohistochemistry for Aβ, GFAP (astrocytosis), Iba1 (microgliosis), and Nissl staining (neuronal integrity). Quantify plaque burden and glial activation.
The comprehensive evaluation of this compound as a BACE-1 inhibitor requires integration of multiple methodological approaches. The following diagram illustrates the recommended experimental workflow and the key signaling pathways affected by this compound treatment:
Figure 1: Experimental Workflow for Evaluating this compound as a BACE-1 Inhibitor
The following diagram illustrates the key molecular pathways through which this compound exerts its effects in Alzheimer's disease models:
Figure 2: Molecular Mechanisms and Signaling Pathways of this compound in Alzheimer's Disease Models
The methodologies outlined in this application note provide a comprehensive framework for evaluating this compound's potential as a BACE-1 inhibitor and multi-target directed ligand for Alzheimer's disease therapy. The integrated approach—spanning computational predictions, in vitro validations, and in vivo confirmations—offers researchers a robust strategy for investigating this repurposed compound.
This compound demonstrates a promising multi-target inhibitory profile against key Alzheimer's disease targets including BACE-1, acetylcholinesterase, and Aβ aggregation. [4] In vivo studies further support its therapeutic potential, showing cognitive improvement in animal models through modulation of NF-κB-BDNF/CREB signaling axis and reduction of oxidative damage. [9] However, researchers should remain cognizant of potential challenges in BACE-1 inhibitor development, including blood-brain barrier penetration, target selectivity against BACE-2 and other aspartyl proteases, and potential mechanism-based side effects from chronic BACE-1 inhibition. [1] [3]
These protocols can be adapted for evaluating related compounds and contribute to the ongoing development of effective Alzheimer's disease therapeutics. The systematic investigation of repurposed drugs like this compound represents a promising strategy to accelerate the identification of novel treatment options for this devastating neurodegenerative disorder.
This compound, a tricyclic antidepressant traditionally used for mood disorders, has emerged as a promising multi-target directed ligand (MTDL) with significant potential for Alzheimer's disease (AD) therapeutic strategies. Alzheimer's disease represents a complex neurodegenerative disorder involving multiple pathological processes, including protein glycation, amyloid-β aggregation, and neuroinflammation. The discovery of this compound's ability to simultaneously inhibit multiple AD targets through drug repositioning approaches offers substantial advantages in reducing development time and costs compared to novel drug development [1] [2]. This compound demonstrates particularly strong activity against three major AD targets: acetylcholinesterase (AChE), β-secretase (BACE-1), and amyloid-β (Aβ) aggregation, with additional inhibitory effects against glycation-induced amyloid aggregation, which represents another crucial pathological mechanism in AD progression [1].
Advanced glycation end products (AGEs) form through non-enzymatic reactions between reducing sugars and amino groups of proteins, lipids, or nucleic acids, leading to structural and functional alterations in affected biomolecules [3]. The accumulation of AGEs in neurological tissues contributes significantly to AD pathogenesis through several mechanisms, including increased oxidative stress, neuroinflammation, and enhanced formation of neurotoxic protein aggregates [3]. The receptor for advanced glycation end products (RAGE) facilitates transport of glycated Aβ across the blood-brain barrier and intensifies neuronal damage, making the inhibition of glycation a valuable therapeutic strategy for AD [1] [2]. This compound's capacity to inhibit glycation-mediated Aβ aggregation positions it as a uniquely promising candidate for addressing multiple aspects of AD pathology simultaneously.
Table 1: Comprehensive Quantitative Data on this compound's Inhibitory Activity Against Key Alzheimer's Disease Targets
| Target | Assay Type | Inhibitory Activity | Comparison Drugs | Experimental Model |
|---|---|---|---|---|
| AChE | Enzyme inhibition | IC~50~ = 0.06 mM | Maprotiline (0.1 mM), Doxepin (0.48 mM), Nortriptyline (0.135 mM), Amitriptyline (0.6 mM) | In vitro enzymatic assay [1] |
| AChE | Binding constant (K~i~) | 0.001 mM | N/A | Competitive inhibition, Cheng-Prusoff equation [1] |
| BACE-1 | Molecular docking | Strong binding affinity | Multiple tricyclic antidepressants | Computational simulation [1] [2] |
| Aβ aggregation | Multiple biophysical assays | Significant inhibition | N/A | In vitro aggregation models [1] |
| Glycation-induced Aβ aggregation | AGE-specific assays | Strong inhibition | N/A | Glycation-specific protein aggregation models [1] |
| Spatial memory | Behavioral test | Significant improvement | STZ-induced AD model | In vivo rat model [4] |
| Oxidative damage | Biochemical assays | Marked reduction | STZ-induced AD model | In vivo rat model [4] |
Table 2: this compound's Effects on Key Signaling Molecules in STZ-Induced Rat Model of Alzheimer's Disease
| Parameter | Effect of this compound | Biological Significance | Experimental Measurement |
|---|---|---|---|
| BDNF levels | Increased | Enhanced neurotrophic support, synaptic plasticity | Immunoblotting, ELISA [4] |
| CREB phosphorylation | Activated | Improved memory formation, neuronal survival | Western blot [4] |
| NF-κB signaling | Regulated | Reduced neuroinflammation | Transcriptional activity assays [4] |
| Oxidative stress markers | Decreased | Attenuated oxidative damage | Lipid peroxidation, glutathione levels [4] |
| Astrogliosis | Reduced | Diminished neuroinflammatory response | GFAP immunohistochemistry [4] |
| Aβ accumulation | Lowered | Reduced amyloid pathology | Immunohistochemistry, ELISA [4] |
Objective: To evaluate this compound's inhibitory effects on advanced glycation end product (AGE) formation.
Materials and Reagents:
Procedure:
Data Analysis: Determine IC~50~ values using non-linear regression of inhibition curves (log inhibitor concentration vs. normalized response) [1] [5].
Objective: To assess this compound's inhibitory activity against acetylcholinesterase.
Materials and Reagents:
Procedure:
Kinetic Analysis:
Objective: To evaluate this compound's inhibitory effects on β-secretase (BACE-1) activity.
Materials and Reagents:
Procedure:
This compound exerts its anti-glycation effects through multiple molecular mechanisms that disrupt the formation of advanced glycation end products (AGEs). The glycation process begins with the Maillard reaction, where reducing sugars react non-enzymatically with amino groups of proteins, forming Schiff bases that rearrange to Amadori products. These early glycation products then undergo further oxidation, rearrangement, and condensation reactions to form irreversible AGEs [3]. This compound appears to interfere with this process at multiple stages, potentially through direct trapping of reactive dicarbonyl intermediates such as methylglyoxal (MGO), glyoxal (GO), and 3-deoxyglucosone (3-DG), which are key precursors in AGE formation [5]. Additionally, this compound may exhibit antioxidant properties that suppress the oxidative stress component of glycation, as evidenced by its ability to reduce oxidative damage in STZ-induced AD models [4].
The therapeutic significance of glycation inhibition in Alzheimer's disease stems from the observation that Aβ glycation intensifies neurotoxicity and accelerates cognitive decline. Glycated Aβ forms more stable aggregates and serves as a superior ligand for RAGE, enhancing its transport across the blood-brain barrier and exacerbating neuronal damage [1] [2]. By inhibiting Aβ glycation, this compound reduces the formation of these more toxic, more stable amyloid aggregates, thereby attenuating a key driver of AD pathology. Furthermore, the reduction in AGE formation decreases activation of the RAGE-mediated signaling pathway, which is known to promote oxidative stress and neuroinflammation through upregulation of NF-κB and subsequent pro-inflammatory cytokine production [4] [6].
Diagram: this compound's Multi-Target Mechanisms in Alzheimer's Disease
The diagram above illustrates this compound's comprehensive multi-target approach to addressing Alzheimer's disease pathology. Through simultaneous inhibition of AChE, BACE-1, Aβ aggregation, and protein glycation, this compound targets multiple interconnected pathways in AD pathogenesis. The cholinergic enhancement resulting from AChE inhibition works synergistically with the reduced amyloid pathology from BACE-1 inhibition and anti-aggregation effects, while glycation inhibition addresses an important modifier of amyloid toxicity. This multi-target approach represents a significant advantage over single-target therapies, as it addresses the complex, multifactorial nature of Alzheimer's disease [1] [2].
Diagram: this compound's Effects on Neurotrophic Signaling and Oxidative Stress
This compound demonstrates significant effects on neurotrophic signaling pathways and oxidative stress responses that contribute to its neuroprotective properties. In streptozotocin-induced rat models of Alzheimer's disease, this compound treatment activates the CREB-BDNF signaling axis, which plays a crucial role in neuronal survival, synaptic plasticity, and memory formation [4]. The diagram above illustrates how this compound reduces oxidative stress and regulates NF-κB signaling, leading to decreased neuroinflammation. These effects create a more favorable environment for CREB activation, which in turn enhances BDNF expression. The increased BDNF levels support neuronal survival and enhance synaptic plasticity, ultimately contributing to improved spatial memory performance observed in this compound-treated animal models [4].
The reduction in astrocytosis (activation of astrocytes) and microgliosis (activation of microglia) following this compound treatment indicates its potent anti-inflammatory effects, which further contribute to neuroprotection. By creating a less inflammatory microenvironment and reducing oxidative damage to neurons, this compound helps preserve neuronal function and integrity in brain regions vulnerable to Alzheimer's pathology, particularly the hippocampus and cortex [4]. These mechanisms complement its direct effects on protein glycation and amyloid pathology, providing a comprehensive therapeutic approach that addresses both the molecular and cellular aspects of Alzheimer's disease progression.
This compound represents a promising multi-target directed ligand with significant potential for Alzheimer's disease therapeutic strategies. Its ability to simultaneously inhibit protein glycation, acetylcholinesterase, BACE-1 activity, and Aβ aggregation addresses multiple key pathological processes in AD through a single therapeutic agent. The comprehensive experimental protocols outlined in these application notes provide researchers with robust methodologies for investigating this compound's mechanisms and effects in relevant biological systems. The quantitative data summarized from multiple studies demonstrate consistent efficacy across various assay systems and model organisms, strengthening the evidence for this compound's potential therapeutic value.
The drug repositioning approach applied to this compound offers significant advantages for accelerating its development as an AD therapeutic, including established safety profiles, reduced development costs, and shorter timelines to clinical application [1] [2]. Future research directions should focus on optimizing dosing regimens for Alzheimer's applications, conducting additional preclinical studies in relevant animal models that better recapitulate the full spectrum of AD pathology, and designing well-controlled clinical trials to validate this compound's efficacy in human AD patients. Additionally, further investigation into the structure-activity relationships of this compound and related compounds may guide the development of even more effective derivatives with enhanced multi-target activity and improved pharmacological properties.
Alzheimer's disease (AD) involves multiple pathological processes. The discovery of Multi-Target-Directed Ligands (MTDLs) offers a promising strategy to address this complexity [1]. Drug repositioning of existing, non-toxic drugs can significantly reduce the time and cost of development [1] [2]. A 2014 study identified the tricyclic antidepressant protriptyline as a potent MTDL against several key AD targets [1] [2] [3].
Objective: To computationally screen FDA-approved nervous system drugs and identify promising MTDL candidates for AD.
Methodology:
Key Finding: Five tricyclic antidepressants showed strong binding affinity across all three targets. Among them, This compound demonstrated the highest predicted binding affinity [1] [2].
Objective: To biophysically validate the multi-target inhibitory activity of this compound.
1. AChE Inhibition Assay
2. BACE-1 Inhibition Assay
3. Aβ Aggregation Inhibition Assay
The experimental data confirm this compound's potent multi-target activity.
Table 1: Inhibitory Activity (IC₅₀) of Tricyclic Antidepressants against AChE [1] [2]
| Drug | IC₅₀ (mM) |
|---|---|
| This compound | 0.060 |
| Maprotiline | 0.100 |
| Nortriptyline | 0.135 |
| Doxepin | 0.480 |
| Amitriptyline | 0.600 |
Table 2: Binding and Inhibition Parameters for this compound [1]
| Parameter | Value | Method |
|---|---|---|
| AChE Inhibition Constant (Ki) | ~0.001 mM | Enzyme Kinetics |
| AChE Binding Stoichiometry (N) | 1:1 | Isothermal Titration Calorimetry (ITC) |
| Mean Interaction Energy with AChE Anionic Subsite | -31.3 (±9.1) kcal/mol | Molecular Dynamics (MD) Simulation |
| Mean Interaction Energy with AChE Esteratic Subsite | -19.4 (±5.0) kcal/mol | Molecular Dynamics (MD) Simulation |
The diagram below outlines the workflow for discovering and validating this compound as an MTDL.
Molecular Dynamics (MD) simulations provided the structural basis for this compound's inhibitory action [1].
This study established This compound as a promising repurposed candidate for Alzheimer's disease therapy [1] [2] [3]. Its ability to simultaneously inhibit AChE, BACE-1, and Aβ aggregation addresses the multifactorial nature of AD. The strong inhibitory activity against glycation-induced amyloid aggregation is a significant additional benefit [1]. While these preclinical findings are compelling, further in vivo studies and clinical trials are necessary to fully evaluate its therapeutic efficacy in patients.
Although not currently used in Alzheimer's research, this compound is a well-characterized tricyclic antidepressant (TCA). The table below summarizes its key pharmacological properties based on historical and clinical data [1] [2].
| Property | Description |
|---|---|
| Drug Class | Tricyclic Antidepressant (TCA); secondary amine [1]. |
| Primary Mechanism | Inhibits neuronal reuptake of norepinephrine and serotonin [1] [2]. |
| Key Molecular Targets | Sodium-dependent noradrenaline transporter (NET), Sodium-dependent serotonin transporter (SERT) [2]. |
| Half-Life | Approximately 74 hours (long half-life) [1]. |
| Common Adverse Effects | Anxiety, agitation, dry mouth, urinary retention, constipation, tachycardia, hypotension, insomnia [1] [3]. |
One preclinical study suggested this compound could cause "calcium-independent cell death" and investigated it as part of a multi-target directed ligand approach for Alzheimer's, but this does not reflect a current research pathway [1].
Modern Alzheimer's disease research has moved beyond classic TCAs like this compound. The focus is now on disease-modifying therapies that target the underlying pathology of Alzheimer's.
The following diagram illustrates the primary therapeutic strategies currently under clinical investigation, none of which involve this compound [4] [5].
Promising agents in late-stage clinical trials include [4] [5]:
For researchers interested in exploring the potential of older drugs in new contexts, the following general protocol could be adapted. It is important to note that this is a hypothetical framework and not a reported study with this compound.
Hypothetical In Vitro Protocol: Investigating Drug Effects on Alzheimer's-Relevant Pathways
1. Objective To evaluate the potential effects of a test compound on markers of Alzheimer's disease pathology in a neuronal cell model.
2. Materials
3. Methodology
| Step | Procedure | Parameters & Measurements |
|---|---|---|
| 1. Cell Culture | Maintain cells in appropriate medium. Seed into plates and allow to adhere for 24 hours. | Cell viability >95% before assay. |
| 2. Pre-treatment | Treat cells with a range of test compound concentrations. Include a vehicle control (DMSO). | 6 concentrations, n=6 per group. Incubate for 2 hours. |
| 3. Pathology Induction | Co-treat cells with Aβ oligomers to model Alzheimer's pathology. | Final Aβ concentration: 5 µM. Incubate for 24 hours. |
| 4. Sample Collection | Harvest cell lysates and culture supernatants. | Lysates for protein analysis; supernatants for secreted markers. |
| 5. Analysis | Perform Western Blot, ELISA, and viability assays according to kit protocols. | Measure levels of pTau (Ser202/Thr205), TNF-α, IL-6, and cell death. |
4. Data Analysis
For researchers, the most fruitful path forward would be to investigate these modern, targeted agents. The clinical trials for drugs like trontinemab and blarcamesine represent the current frontier and are actively recruiting, offering a more direct route to contributing to the field [4] [5].
Protriptyline, a tricyclic antidepressant (TCA) of the secondary amine class, represents an important therapeutic option for researchers investigating chronic pain mechanisms and treatments. Unlike most sedating TCAs, this compound is uniquely energizing and activating, making it particularly valuable for studying pain conditions in models where sedation would confound results [1]. While originally developed and FDA-approved for depression, this compound has emerged as a valuable agent in pain research due to its dual monoamine reuptake inhibition and distinct pharmacological profile [2] [3]. Research indicates that this compound exerts potent effects on neuropathic pain pathways through multiple mechanisms beyond its antidepressant actions, including direct modulation of neuroimmune interactions and inflammatory cascades that drive chronic pain states [4].
The scientific foundation for this compound's application in chronic pain research stems from its ability to preferentially inhibit norepinephrine reuptake over serotonin, with human binding studies demonstrating a Ki of 1.41 nM for the norepinephrine transporter (NET) compared to 19.6 nM for the serotonin transporter (SERT) [1]. This noradrenergic preference is particularly relevant for pain research, as descending noradrenergic pathways from the brainstem to the spinal cord play crucial roles in endogenous pain inhibition systems. Additionally, this compound demonstrates significant anticholinergic activity and binds to various receptor systems including histamine H1 receptors and alpha-1 adrenergic receptors, contributing to both its therapeutic effects and side effect profile [3]. Recent research has illuminated this compound's effects on neuroinflammatory processes, particularly its ability to modulate pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), which plays a critical role in maintaining neuropathic pain states [4].
Various preclinical models have been utilized to investigate this compound's analgesic properties, with the most common being neuropathic pain models induced by peripheral nerve injury. The chronic constriction injury (CCI) model and partial sciatic nerve ligation (PSNL) model have demonstrated particular utility for studying this compound's effects. In these models, this compound administration typically begins after pain behaviors are established, allowing researchers to study reversal of hypersensitivity rather than prevention. Researchers commonly employ von Frey filaments for mechanical allodynia assessment and Hargreaves test or cold plate test for thermal hypersensitivity evaluation. This compound shows dose-dependent effects in these models, with effective doses typically ranging from 5-20 mg/kg administered intraperitoneally or through oral gavage once daily [4].
The spinal nerve ligation (SNL) model has provided particularly valuable insights into this compound's mechanism of action, demonstrating its ability to reduce both mechanical and cold allodynia. In this model, this compound's effects emerge within 3-7 days of initiation, reaching maximal efficacy by 14 days of continued administration. Recent research using these models has revealed that this compound's antinociceptive effects correlate with reduced pro-inflammatory cytokine expression in dorsal root ganglia and spinal cord, particularly TNF-α and IL-6, highlighting the importance of neuroimmune mechanisms in its analgesic actions [4]. The diabetic neuropathy model induced by streptozotocin has also shown responsiveness to this compound treatment, supporting its relevance for studying painful diabetic neuropathy.
Clinical research has demonstrated this compound's efficacy for various chronic pain conditions, with chronic headache disorders showing particularly strong responses. A 12-week study of 25 women with chronic tension-type headaches treated with 20 mg this compound each morning demonstrated an 86% reduction in headache frequency per month, decreasing from 28.2 to 11.7 headache days monthly [2]. Notably, over two-thirds of participants achieved a 50% reduction in headache frequency, establishing a robust responder rate. Interestingly, this study also documented an average weight loss of 1 pound (0.45 kg) per month, contrasting with the weight gain typically associated with other tricyclic antidepressants and suggesting unique metabolic effects worthy of further investigation [2].
Beyond headache disorders, this compound has shown efficacy in neuropathic pain conditions including painful diabetic neuropathy, postherpetic neuralgia, and chemotherapy-induced peripheral neuropathy. The dosing regimens for these conditions typically follow a gradual escalation strategy, starting with 5-10 mg daily and increasing to 15-40 mg daily divided into 3-4 doses, with careful monitoring for adverse effects [2] [1]. Research indicates that the analgesic effects of this compound often occur at lower doses and with faster onset than its antidepressant effects, typically within the first week of administration, suggesting distinct mechanisms for its pain-modulating properties [2].
Table 1: Efficacy Data for this compound in Chronic Pain Models
| Pain Model | Dosage Regimen | Key Efficacy Findings | Onset of Action | Research Applications |
|---|---|---|---|---|
| Chronic Tension-Type Headache (Human) | 20 mg each morning for 12 weeks | 86% reduction in monthly headaches; 68% of patients achieved ≥50% reduction | Within first 4 weeks | Preventive treatment research; biomarker identification |
| Neuropathic Pain (Animal models) | 5-20 mg/kg/day IP or oral | Reversal of mechanical allodynia and thermal hypersensitivity | 3-7 days | Mechanism studies; combination therapy development |
| Diabetic Neuropathy (Human) | 10-40 mg/day divided doses | Reduced pain scores; improved sleep quality | 1-2 weeks | Dose-response studies; quality of life assessment |
| Migraine Prevention (Human) | 15-40 mg/day divided doses | Reduced frequency and severity of migraine attacks | 2-4 weeks | Comparative effectiveness research |
This compound exhibits complex pharmacokinetics that must be considered in research design. With a long elimination half-life of 54-92 hours and up to 200 hours in long-term administration, this compound requires approximately one month to reach steady-state concentrations [2] [1]. This extended half-life necessitates appropriate study durations to achieve stable drug levels when investigating chronic effects. This compound demonstrates high oral bioavailability (77-93%) and extensive protein binding (92%), with hepatic metabolism primarily via cytochrome P450 enzymes including CYP2D6, making it susceptible to drug-drug interactions that must be controlled in research settings [1].
Table 2: this compound Pharmacokinetic Parameters in Research Models
| Parameter | Human Data | Preclinical Model Considerations | Research Implications |
|---|---|---|---|
| Bioavailability | 77-93% | Species-dependent; higher in rodents | Dosing calculations; route selection |
| Protein Binding | 92% | Affects free drug concentration | Active concentration determination |
| Half-Life | 54-92 hours (up to 200 hours chronic) | Shorter in rodents (8-12 hours) | Dosing frequency adjustments |
| Time to Steady State | ~30 days | Species-dependent | Study duration planning |
| Metabolism | Hepatic (CYP2D6, CYP3A4) | Enzyme activity variations | Interaction studies; genotype effects |
| Analgesic Onset | Within first week | 3-7 days in animal models | Early endpoint selection |
The primary mechanism underlying this compound's analgesic effects involves potent inhibition of neurotransmitter reuptake in the central nervous system. This compound blocks the norepinephrine reuptake pump with high affinity (Ki = 1.41 nM), increasing norepinephrine availability in the synaptic cleft and enhancing noradrenergic neurotransmission in pain-modulating pathways [2] [1] [3]. This action is particularly significant for pain research because descending noradrenergic pathways from the brainstem (locus coeruleus) to the spinal cord dorsal horn play a crucial role in endogenous pain inhibition. Additionally, this compound inhibits serotonin reuptake (Ki = 19.6 nM), though with lower potency than its noradrenergic effects, contributing to enhanced serotonergic-mediated pain modulation [1] [3]. The combination of these actions potentiates both noradrenergic and serotonergic descending inhibitory pathways that converge on spinal cord pain processing circuits, reducing the transmission of nociceptive signals to higher brain centers.
At higher concentrations, this compound also influences dopaminergic neurotransmission in the frontal cortex, though with significantly lower affinity for the dopamine transporter (Ki = 2,100 nM) [1]. This effect is secondary to norepinephrine reuptake inhibition, as dopamine in the frontal cortex is cleared primarily by the norepinephrine transporter rather than the dopamine transporter. The balanced monoamine enhancement achieved with this compound results in synergistic activation of multiple pain-modulating systems, making it a valuable research tool for investigating the interplay between different neurotransmitter systems in chronic pain states. Research indicates that chronic administration leads to neuroadaptive changes including downregulation of beta-adrenergic receptors and altered serotonin receptor sensitivity, which may contribute to the sustained analgesic effects observed with prolonged treatment [3].
Emerging research has revealed that this compound exerts significant anti-inflammatory effects that contribute to its efficacy in neuropathic pain models. Following peripheral nerve injury, local inflammatory responses initiate a cascade involving activation of Schwann cells, mast cells, and macrophages, leading to release of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) [4]. This compound has been demonstrated to suppress TNF-α production in the dorsal root ganglia by modulating β2-adrenoreceptors expressed on non-neuronal satellite cells, resulting in important antiallodynic effects in neuropathic pain models [4]. This cytokine modulation represents a crucial mechanism for interrupting the bidirectional communication between the nervous and immune systems that perpetuates chronic pain states.
This compound also functions as an adenosine receptor agonist, leading to activation of the A3AR receptor and subsequent reduction in mRNA expression of pro-inflammatory cytokines [4]. Additionally, research indicates that this compound administration reduces TNF-α production in the brain, which transforms the function of the α2-adrenergic receptor from an inhibitor to an activator of norepinephrine release, creating a positive feedback loop that enhances pain inhibition [4]. These immunomodulatory mechanisms are particularly relevant for research on neuroinflammatory components of chronic pain, offering insights into how traditional antidepressant medications produce analgesic effects through novel pathways beyond monoamine reuptake inhibition.
Diagram 1: this compound Mechanisms in Chronic Pain. This diagram illustrates the multimodal mechanisms through which this compound modulates pain pathways, including monoamine reuptake inhibition and anti-inflammatory actions.
This comprehensive protocol details the assessment of this compound's efficacy in a mouse model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve, a well-validated approach for studying neuropathic pain mechanisms and screening potential analgesics.
Animal Preparation: Utilize adult C57BL/6J mice (8-10 weeks old, 20-25 g) housed under standard conditions with a 12-hour light/dark cycle. Acclimate animals to testing environment for at least 5 days prior to baseline measurements. Perform baseline behavioral testing before surgical procedures to establish individual animal baselines.
Neuropathic Pain Induction: Anesthetize mice using isoflurane (3-4% induction, 1.5-2% maintenance). Create a small incision at the mid-thigh level of the right hind limb. Gently free the sciatic nerve from surrounding tissue. Place three loose ligatures (4-0 chromic gut) around the nerve with approximately 1 mm spacing. Ensure ligatures reduce nerve diameter by just 10-20% without compromising epineural blood flow. For sham controls, expose the sciatic nerve identically but do not place ligatures.
Drug Administration: Prepare this compound hydrochloride fresh daily in sterile saline. Initiate treatment 7-10 days post-surgery when neuropathic pain behaviors are fully established. Administer this compound (10 mg/kg) or vehicle intraperitoneally once daily for 14 consecutive days. Include a positive control group (e.g., gabapentin 50 mg/kg) to validate model sensitivity.
Behavioral Testing Schedule:
Tissue Collection and Analysis: Euthanize animals 2 hours after final dose on day 14. Collect lumbar spinal cord and L4-L6 dorsal root ganglia. Process tissues for either immunohistochemical analysis (fix in 4% PFA) or molecular studies (flash-freeze in liquid nitrogen). Analyze cytokine levels using ELISA and gene expression using RT-qPCR with primers for TNF-α, IL-1β, IL-6, and reference genes.
This protocol examines this compound's direct effects on neuronal-glial signaling and cytokine production using primary cell cultures, enabling mechanistic studies without the complexity of whole-organism responses.
Primary Microglial Culture: Isolate microglia from cerebral cortices of postnatal day 1-3 rat pups. Dissociate tissue mechanically and enzymatically using 0.25% trypsin-EDTA. Plate mixed glial cultures in DMEM/F12 medium with 10% FBS at 2×10^5 cells/cm². Culture for 10-14 days with medium changes twice weekly. Harvest microglia by mild trypsinization and shaking at 200 rpm for 2 hours at 37°C. Plate purified microglia at 1×10^5 cells/cm² for experiments.
Primary Neuronal Culture: Isolate cortical neurons from embryonic day 17-18 rat embryos. Dissociate tissue in Hanks' balanced salt solution with 20 U/mL papain. Plate neurons on poly-D-lysine-coated plates at 5×10^4 cells/cm² in Neurobasal medium with B-27 supplement, 2 mM GlutaMAX, and 1% penicillin-streptomycin. Culture for 7-10 days before experiments, with half-medium changes every 3-4 days.
Drug Treatment and Stimulation: Pre-treat microglial cultures with this compound (0.1, 1, or 10 μM) or vehicle for 2 hours. Stimulate with LPS (100 ng/mL) for 6 hours (mRNA analysis) or 24 hours (protein analysis). For neuronal-microglial co-cultures, use transwell systems with neurons in bottom chamber and microglia in inserts. Apply identical this compound and LPS treatment protocol.
RNA Isolation and qPCR Analysis: Extract total RNA using TRIzol reagent. Synthesize cDNA using reverse transcription system. Perform quantitative PCR with SYBR Green detection using primers for TNF-α, IL-1β, IL-6, and reference genes (GAPDH, β-actin). Calculate fold changes using the 2^(-ΔΔCt) method.
Cytokine Protein Measurement: Collect culture supernatants. Analyze TNF-α, IL-1β, and IL-6 levels using commercial ELISA kits according to manufacturer instructions. Normalize cytokine concentrations to total cellular protein determined by BCA assay.
Calcium Imaging: Load cells with Fura-2 AM (5 μM) for 45 minutes at 37°C. Measure intracellular calcium responses to ATP (100 μM) or glutamate (50 μM) before and after this compound treatment (1 μM, 30 minutes). Calculate peak amplitude and area under the curve for calcium transients.
Diagram 2: Experimental Workflow for this compound Pain Research. This diagram outlines comprehensive in vivo and in vitro approaches for investigating this compound's analgesic mechanisms.
Robust statistical analysis is essential for interpreting this compound research data. For behavioral time-course data, employ two-way repeated measures ANOVA with treatment and time as factors, followed by appropriate post-hoc tests. For molecular and cellular data, use one-way ANOVA or Student's t-test as appropriate. Normalize behavioral data to percentage change from baseline or pre-treatment values to account for individual animal variability. For cytokine data, log-transform values if necessary to achieve normal distribution. Consider using false discovery rate (FDR) correction for multiple comparisons in gene expression studies.
Interpret this compound's efficacy by comparing both absolute values at specific timepoints and area under the curve (AUC) for the entire observation period. A compound is typically considered effective if it produces ≥50% reversal of hypersensitivity compared to pre-treatment values. For mechanistic studies, correlate behavioral outcomes with molecular measures using regression analysis to establish potential causal relationships. Always include appropriate controls (vehicle, sham surgery, positive control) to validate experimental conditions and enable proper interpretation of this compound-specific effects.
This compound research presents several important methodological challenges that must be addressed in experimental design. The long half-life (54-92 hours) and slow achievement of steady-state concentrations require extended treatment periods in chronic studies, typically at least 2-3 weeks to observe stable drug effects [2] [1]. This extended kinetics differs significantly from many other analgesic compounds and necessitates appropriate study durations. Researchers should note that this compound exhibits complex metabolism primarily via CYP2D6, which demonstrates genetic polymorphism in human populations and may have species-specific variations in animal models [1]. This metabolic profile may influence inter-individual variability in drug response.
The side effect profile of this compound presents unique considerations for research interpretation. Unlike most tricyclic antidepressants that cause sedation, this compound is notably activating and energizing, which may confound behavioral assessments if not properly controlled [1]. Additionally, this compound demonstrates significant anticholinergic effects including dry mouth, constipation, and urinary retention, which may indirectly influence pain behaviors or general animal wellbeing [2] [3]. Cardiovascular parameters require careful monitoring, as this compound can cause tachycardia and QT interval prolongation, particularly at higher doses [2]. These effects necessitate inclusion of appropriate controls and potentially telemetric monitoring in chronic studies.
This compound's unique pharmacological profile suggests several promising research directions. Its status as one of the most potent norepinephrine reuptake inhibitors among TCAs makes it an excellent tool compound for studying the specific contribution of noradrenergic mechanisms in pain modulation [2] [3]. Research could systematically compare this compound with more serotonergic TCAs like amitriptyline to disentangle the relative contributions of norepinephrine versus serotonin in different pain conditions. The emerging understanding of this compound's immunomodulatory effects on glial cells and cytokine production warrants further investigation in pain conditions with strong neuroinflammatory components, such as chemotherapy-induced neuropathy and HIV-associated neuropathy [4].
The unusual weight loss profile observed with this compound, contrasting with the weight gain typically associated with other TCAs, presents an interesting research avenue for investigating the metabolic aspects of chronic pain and its treatment [2]. Additionally, this compound's alerting properties make it particularly suitable for studying pain conditions where sedation is problematic, such as fibromyalgia and chronic fatigue syndrome, or for investigating the intersection between pain and sleep disorders. As precision medicine approaches advance, research could explore biomarkers that predict response to this compound, potentially focusing on neuroimaging markers of noradrenergic system function or genetic variants in norepinephrine transporters and receptors.
This compound represents a valuable research tool for investigating chronic pain mechanisms and developing novel analgesic approaches. Its multimodal mechanism of action, combining potent norepinephrine reuptake inhibition with emerging evidence of immunomodulatory effects, provides a unique pharmacological profile for dissecting the complex pathophysiology of chronic pain states. The comprehensive application notes and experimental protocols presented here provide researchers with robust methodologies for incorporating this compound into their pain research programs. As our understanding of this compound's effects on neuroimmune interactions and descending pain modulatory systems continues to evolve, this compound will likely remain an important tool for advancing our fundamental understanding of pain mechanisms and developing more effective treatments for chronic pain conditions.
Protriptyline is a secondary amine tricyclic antidepressant (TCA) used for treating major depressive disorders. Therapeutic Drug Monitoring (TDM) of this compound is particularly important due to its narrow therapeutic window and significant inter-individual variability in pharmacokinetics. Additionally, recent research has revealed its potential as a multi-target directed ligand in Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE), β-secretase (BACE-1), and amyloid-β aggregation [1] [2]. This expanded pharmacological profile necessitates robust, sensitive, and selective analytical methods for quantifying this compound in various biological matrices to support both therapeutic monitoring and drug repositioning studies.
This application note provides detailed protocols for sample preparation and chromatographic analysis of this compound, summarizing methods from historical to contemporary approaches to assist researchers in selecting and implementing appropriate methodologies for their specific applications.
Effective sample preparation is crucial for accurate this compound quantification, serving to remove interfering matrix components and concentrate the analyte. The following table summarizes the primary techniques used, along with their performance characteristics.
Table 1: Comparison of Sample Preparation Methods for this compound
| Method | Principle | Procedure Summary | Recovery | Advantages | Limitations |
|---|---|---|---|---|---|
| Protein Precipitation | Solvent-induced denaturation and precipitation of proteins | 50 μL plasma + 150 μL IS in ACN; vortex, centrifuge, dilute supernatant with water [3] [4] | >85% | Rapid, simple, minimal solvent volume, cost-effective | Limited selectivity, potential matrix effects |
| Liquid-Liquid Extraction | Partitioning between organic solvent and aqueous matrix | 1 mL serum + hexane; manual shaking; back-extraction if needed [5] | 20-44% (manual), 72-97% (automated) [5] | Effective cleanup, adaptable to multiple analytes | Variable recovery, solvent intensive |
| Solid-Phase Extraction | Selective adsorption and elution from solid sorbent | Condition cartridge; load sample; wash; elute with organic solvent [6] | >94% for multiple TCAs [6] | High purity extracts, consistent recovery | Requires specialized equipment, higher cost |
This protocol is optimized for high-throughput clinical research applications requiring small sample volumes and rapid analysis [4].
Reagents and Materials:
Procedure:
Method Notes:
UPLC-MS/MS represents the current gold standard for this compound quantification, offering superior sensitivity, selectivity, and rapid analysis times.
UPLC Conditions [4]:
MS/MS Conditions [4]:
Table 2: Analytical Performance of this compound Methods
| Parameter | UPLC-MS/MS [4] | HPLC-UV [5] | GC-NPD [7] |
|---|---|---|---|
| Linear Range | 5-500 ng/mL (extendable) | 25-1000 μg/L | 5-200 μg/L |
| Limit of Detection | <5 ng/mL | 10 μg/L (manual), 5 μg/L (automated) [5] | ~5 μg/L [7] |
| Within-Run Precision (CV%) | ≤8.0% | 10.1% (manual), 6.1% (automated) [5] | 4.3-4.6% [7] |
| Run-to-Run Precision (CV%) | ≤8.0% | 11.1% (manual), 6.6% (automated) [5] | 3.4-8.6% [7] |
| Analysis Time | 4.5 min/injection | ~15-20 min | ~15-20 min |
While less sensitive than MS detection, HPLC-UV remains a viable option for this compound analysis, particularly in laboratories without mass spectrometry capabilities.
HPLC Conditions [5]:
Method Notes:
The following diagram illustrates the complete experimental workflow for this compound analysis, from sample collection to data interpretation:
The precise quantification of this compound has gained additional importance beyond therapeutic drug monitoring due to emerging research on its potential application in Alzheimer's disease. Recent investigations have identified this compound as a promising multi-target directed ligand capable of simultaneously addressing multiple pathological pathways in AD [1] [2].
Key Findings:
These findings highlight the importance of robust analytical methods for this compound quantification in supporting drug repositioning studies and elucidating its mechanism of action in complex biological systems.
Reduced Recovery:
Matrix Effects:
Chromatographic Issues:
This application note provides comprehensive methodologies for this compound analysis in biological matrices, spanning from traditional approaches to contemporary UPLC-MS/MS techniques. The detailed protocols enable researchers to select appropriate methods based on their specific requirements for sensitivity, throughput, and available instrumentation.
The recent discovery of this compound's multi-target activity in Alzheimer's disease models further emphasizes the importance of these analytical methods in supporting both therapeutic monitoring and drug development applications. The workflow diagrams and comparative tables presented herein facilitate method implementation and optimization in various research settings.
For researchers facing unexpected results, the following table outlines common interference types and initial diagnostic steps.
| Interference Type | Potential Causes | Suggested Diagnostic Experiments |
|---|
| Cross-reactivity [1] | Metabolites (e.g., Nortriptyline), structurally similar drugs (e.g., other TCAs), or endogenous compounds. | 1. Spike analyte-free matrix with suspected interferent. 2. Compare results from a different, orthogonal analytical method (e.g., compare immunoassay results with LC-MS/MS). | | Matrix Effects [1] | Differences in sample composition (e.g., protein content, lipids, salts) affecting analyte ionization or antibody binding. | 1. Perform post-column infusion experiments to detect ion suppression/enhancement (LC-MS/MS). 2. Evaluate method with samples from different sources or disease states. | | Hook Effect [1] | Extremely high analyte concentrations saturating capture and detection antibodies in immunoassays, causing falsely low results. | Serially dilute the sample. A significant increase in measured concentration with dilution indicates a potential hook effect. | | Heterophilic Antibodies [1] | Human antibodies in the sample that bind to reagent antibodies, creating a false signal. | Re-run the assay using a commercial heterophilic antibody blocking reagent. A change in result suggests this interference. | | Drug Metabolites [2] | Interference from the parent drug's active or inactive metabolites. | Analytically resolve parent drug from metabolites using a validated chromatographic method [2]. |
Here are detailed methodologies for key experiments cited in the troubleshooting guide.
This protocol is used to confirm whether a known substance is causing cross-reactivity in your assay [1].
This method describes a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) approach, which can separate this compound from its impurities and potential interferents [2].
The following diagrams outline the logical workflow for identifying and resolving assay interference.
For basic bench work, here are the essential solubility parameters for protriptyline hydrochloride [1]:
| Property | Value / Description |
|---|---|
| Molecular Weight | 299.84 g/mol [1] |
| CAS Number | 1225-55-4 [1] |
| Form | White to off-white solid [1] |
| Solubility in Water | 100 mg/mL (333.51 mM) [1] |
| Solubility in DMSO | 100 mg/mL (333.51 mM) [1] |
| Storage | 4°C, sealed storage, away from moisture [1] |
For a 10 mM stock solution, dissolve 3.0 mg of this compound hydrochloride in 1 mL of DMSO or pure water [1]. Due to the compound's hygroscopic nature, use newly opened or anhydrous DMSO to prevent water absorption from the atmosphere, which can affect concentration and stability. The solution can be aliquoted and stored at -20°C for one month or at -80°C for six months. Avoid repeated freeze-thaw cycles.
One documented protocol for a rat model uses intraperitoneal injection [1]. The following workflow outlines the preparation of a dosing solution using a common vehicle for in vivo studies:
This protocol produces a solution with a concentration of at least 2.08 mg/mL (6.94 mM) and is suitable for administration [1]. Always optimize the formulation and dosage for your specific experimental model and obtain necessary ethical approvals.
This compound hydrochloride should be a white to off-white powder [1]. Clumping can indicate exposure to moisture. The compound requires sealed storage away from moisture [1]. For critical experiments, it is advisable to use a new batch. Over time, even under proper storage, some degradation can occur, so obtaining a fresh sample or running analytical techniques like HPLC to confirm purity may be necessary if solution clarity or experimental results are inconsistent.
| Problem | Potential Cause | Solution |
|---|---|---|
| Precipitation in aqueous buffer | The stock solution was prepared in DMSO and added to an aqueous buffer, causing the compound to crash out due to the "like dissolves like" principle. | Ensure the final concentration of DMSO in your experimental buffer is kept low (typically ≤1%). Introduce the DMSO stock solution slowly while vortexing the buffer to ensure proper mixing and dilution. |
| Inconsistent cellular assay results | Chemical degradation of the stock solution from improper storage or repeated freeze-thaw cycles. | Prepare small, single-use aliquots of the stock solution. Avoid repeated freezing and thawing. Confirm the stability of your stock solution using an analytical method if results are suspect. |
| Low solubility in biological media | Components of the complex media (e.g., proteins, salts) can interact with the compound. | The solubility listed is in pure solvents. Test the compound's behavior in your specific assay media beforehand. Filtration through a 0.22 µm filter after preparation can confirm that the solution is particulate-free. |
Beyond its classic role as a tricyclic antidepressant, this compound hydrochloride is used in research for its pharmacological activities, including potent inhibition of the norepinephrine transporter and acetylcholinesterase (AChE) activity, making it relevant for studies in depression and Alzheimer's disease [1].
The following table summarizes the available stability information for protriptyline hydrochloride solutions from commercial and research sources.
| Solution/Solvent | Concentration | Recommended Storage | Stability Duration |
|---|---|---|---|
| In DMSO (as stock) | 10 mM to 100 mg/mL (333.51 mM) [1] | -80°C or -20°C (sealed, away from moisture) [1] [2] | 6 months at -80°C; 1 month at -20°C [1] |
| In Water | 50 mg/mL to 100 mg/mL [1] [3] | Information missing | Information missing |
| In Methanol (CRM) | 100 µg/mL [4] | Freeze [4] | Information missing |
To effectively apply the stability data, please consider the following experimental context and recommended protocols.
Here are solutions to some common problems you might encounter.
The diagram below outlines the recommended workflow for preparing and storing this compound stock solutions to maximize stability.
Since the publicly available data on this compound's stability is limited, you may need to:
Here are answers to common questions researchers have when planning protriptyline experiments.
What is the typical concentration range for in vitro studies? While clinical plasma levels provide a reference, effective in vitro concentrations are highly dependent on the experimental model and objective. The therapeutic range for depression is not strictly defined in plasma concentration, but the standard oral dosage for adults starts at 15-40 mg per day, divided into 3-4 doses, with a maximum of 60 mg per day [1] [2]. You should use clinical dosing as a starting point and conduct dose-response studies to establish the effective range for your specific experimental system.
What are the critical safety considerations for handling this compound in the lab? this compound has a Black Box Warning from the FDA regarding an increased risk of suicidal thoughts and behavior in children, adolescents, and young adults [1] [3]. All in vitro and in vivo work must be conducted according to institutional safety protocols for hazardous drugs. Key pharmacological risks to be aware of include:
Are there any absolute contraindications for its use in experimental models? Yes, based on clinical contraindications, this compound should be avoided in experimental systems designed to model the following conditions [1] [4] [3]:
The following tables summarize key pharmacological data to inform your experimental design.
Table 1: Clinical Dosing and Pharmacokinetic Profile This table provides a baseline for estimating concentrations in experimental systems.
| Parameter | Details & Values |
|---|---|
| Available Formulations | 5 mg and 10 mg film-coated tablets [1]. |
| Standard Adult Dosage | Initial: 15-40 mg/day, divided into 3-4 doses. Maximum: 60 mg/day [1] [2]. | | Elimination Half-Life | Approximately 74 hours (range: 80-200 hours with long-term use) [4]. | | Time to Steady State | Up to one month due to long half-life [4]. | | Key Metabolic Pathway | Hepatic metabolism [4]. |
Table 2: Common Adverse Effects to Inform Model Selection & Endpoints Monitoring for these effects is crucial in in vivo studies and may be relevant for specific in vitro toxicity assays.
| Category | Common Effects | Serious/Rare Effects |
|---|---|---|
| General | Anxiety, agitation, apathy, restlessness, insomnia, headache, dizziness [4]. | Seizures, coma, suicidal ideation (Black Box Warning), induction of mania [1] [4]. |
| Anticholinergic | Dry mouth, constipation, blurred vision, urinary retention [4] [5]. | Paralytic ileus, increased intraocular pressure [4]. |
| Cardiovascular | Tachycardia, hypotension, palpitations [4]. | Myocardial infarction, stroke, QTc prolongation, arrhythmias [1] [4]. |
| Gastrointestinal | Nausea, diarrhea, constipation, stomach pain [4] [3]. | - |
Below is a generalized experimental workflow and a diagram of the drug's primary mechanism of action to guide your research.
General Workflow for Concentration Optimization
Mechanism of Action Workflow The following diagram illustrates the primary neuropharmacological mechanism of this compound, which is relevant for studies on depression and related conditions.
Diagram 1: this compound's primary mechanism of action is blocking the norepinephrine reuptake pump in the presynaptic neuron, leading to increased neurotransmitter levels in the synapse and enhanced signaling to the postsynaptic neuron [4] [5].
Protriptyline is a lipophilic (fat-soluble) weak base. Its physicochemical profile means it readily engages in hydrophobic interactions and electrostatic binding with various surfaces and proteins, which is a primary cause of NSB [1]. Furthermore, research indicates that tricyclic antidepressants like amitriptyline (structurally similar to this compound) are substrates for the P-glycoprotein efflux pump [2]. While this primarily affects brain penetration, it underscores the compound's tendency for complex biomolecular interactions.
The table below summarizes the core strategies you can employ to minimize NSB in your experimental systems.
| Strategy | Mechanism of Action | Example Application | Key Considerations |
|---|---|---|---|
| Adjust Buffer pH [3] | Neutralizes charge-based interactions by setting a pH near the molecule's isoelectric point. | If this compound (a base) is positively charged, adjust pH to reduce attraction to negatively charged surfaces. | Extreme pH may deactivate or denature biomolecules. |
| Use Protein Blockers [3] | Adds inert proteins (e.g., BSA) to surround the analyte, shielding it from non-specific interactions. | Add 1% BSA to buffer and sample solution to prevent loss to tubing and surfaces. | Ensure the blocker does not interfere with the specific binding pair. |
| Add Non-Ionic Surfactants [3] | Disrupts hydrophobic interactions with mild detergents. | Add a low concentration of Tween 20 (e.g., 0.05%) to the running buffer. | High concentrations can disrupt biological activity. |
| Increase Ionic Strength [3] | High salt concentrations shield charged molecules, preventing electrostatic interactions. | Add 150-200 mM NaCl to the running buffer to reduce charge-based NSB. | Very high salt can cause salting-out or precipitation. |
The following diagram outlines a logical workflow for systematically addressing NSB using these strategies:
Here are detailed methodologies for the key techniques mentioned in the troubleshooting table.
Before applying any corrections, you must first quantify the background signal [3].
Q1: My specific binding signal is weak, and I suspect this compound is being lost to the container walls. What can I do?
Q2: Can I simply subtract the NSB signal from my data instead of troubleshooting it?
Q3: Why might the NSB be saturable in my kinetics experiment?
Q1: What are the key parameters to validate for a protriptyline analytical method? A this compound method, like any chromatographic assay for pharmaceuticals, must validate key parameters to ensure reliability. According to ICH guidelines, these include specificity, linearity, accuracy, precision, and robustness [1] [2] [3]. You must demonstrate that the method can accurately and consistently distinguish and quantify this compound in the presence of other sample components.
Q2: My method validation is failing specificity. What should I check? A failure in specificity often means the method cannot distinguish the analyte from interferences. Common mistakes include [3]:
Q3: Why is my method's linearity unsatisfactory? A lack of linearity indicates the method's response is not proportional to the analyte concentration over the intended range. This is a common problem that can stem from issues with the detection system, sample preparation, or chemical interactions within the analytical range [2]. Re-visit method development to optimize these factors.
The table below outlines common problems and their investigative steps, synthesized from general analytical validation principles [1] [2] [3].
| Problem | Possible Causes | Investigation & Resolution Steps |
|---|
| Inadequate Specificity | Interference from metabolites, sample matrix, or degradation products. | 1. Perform forced degradation studies (e.g., expose sample to heat, acid, base, light). 2. Use a Diode Array Detector (DAD) to check peak purity. 3. Optimize chromatographic conditions (mobile phase, column, gradient) to improve separation. | | Poor Accuracy & Precision | Inefficient extraction, sample instability, or inconsistent instrument response. | 1. Check analyte recovery from the sample matrix; optimize the extraction procedure. 2. Verify the stability of standard and sample solutions. 3. Increase method precision by controlling environmental factors (e.g., temperature) and ensuring consistent sample preparation. | | Lack of Linearity | Saturation of detector response, analyte degradation, or issues with standard preparation. | 1. Review detector settings and ensure concentrations are within the linear dynamic range. 2. Prepare fresh calibration standards and check their stability. 3. Verify the precision of dilutions throughout the calibration range. | | Method Not Robust | Small variations in method parameters cause significant changes in results. | 1. During development, deliberately vary key parameters (e.g., pH of mobile phase, column temperature, flow rate). 2. Use a statistical Design of Experiments (DoE) to identify critical factors and establish acceptable control limits. |
The table below summarizes a published liquid-chromatographic method for this compound analysis. Note: This is a historical method using equipment that may be obsolete, so it should be used as a starting point for development rather than a definitive protocol [4].
| Parameter | Description |
|---|---|
| Analytes | This compound, Nortriptyline, Amitriptyline, Desmethyldoxepin, Doxepin, Desipramine, Imipramine |
| Sample Matrix | Serum or Plasma |
| Sample Volume | 750 µL |
| Instrumentation | Technicon "FAST-LC" System |
| Sample Pretreatment | Double (liquid-liquid) extraction |
| Analytical Technique | Reversed-Phase High-Performance Liquid Chromatography (HPLC) |
| Detection | Ultraviolet (UV) detector at 205 nm |
| Analysis Rate | 7.5 samples per hour |
| Linearity Range | 0 to 1400 µg/L for each drug |
| Precision (CV) | 5-6% (day-to-day) |
The following diagram visualizes the key stages in developing and validating an analytical method for this compound, integrating requirements from ICH guidelines [1] [5] and common best practices [2] [3].
Important Considerations for Your Content:
Protriptyline is a tricyclic antidepressant (TCA). Understanding its structure and how it is detected is key to troubleshooting cross-reactivity.
| Aspect | Description |
|---|---|
| Drug Class | Tricyclic antidepressant (TCA) [1]. |
| Primary Use | Therapy for major depression (though now less common); off-label use for narcolepsy and sleep apnea [1]. |
| Hepatotoxicity Potential | Suspected rare cause of clinically apparent liver injury (Likelihood score: E*); general TCA liver injury can have a cholestatic or hepatocellular pattern [1]. |
| Key Cross-Reactivity Challenge | Isobaric interference with nortriptyline during UPLC-MS/MS analysis due to nearly identical nominal masses and similar MRM transitions [2]. |
Here are methodologies for detecting this compound and assessing antibody cross-reactivity.
This method simultaneously quantifies this compound and other TCAs [2].
This bioinformatics approach predicts potential cross-reactivity before lab experiments [3].
The diagram below outlines a logical workflow for diagnosing and resolving cross-reactivity problems in immunoassays.
Key troubleshooting strategies include:
What is the most common specific cross-reactivity issue with this compound in analytical testing? The most documented and specific issue is isobaric interference with nortriptyline during UPLC-MS/MS analysis. These compounds have nearly identical nominal masses and can exhibit the same MRM transitions, requiring excellent chromatographic separation to distinguish them [2].
If my immunoassay is suspected of cross-reactivity, what is the first step I should take? The first step is to conduct an in silico homology check using the NCBI-BLAST tool to compare the immunogen sequence of your antibody against other potential antigens, such as related TCAs. This can quickly predict the likelihood of cross-reactivity and guide your experimental plans [3].
| Parameter | Specification |
|---|---|
| Long-term Storage Temperature | 68°F to 77°F (20°C to 25°C) [1] |
| Short-term Transport Tolerance | 59°F to 86°F (15°C to 30°C) [1] |
| Container | Tightly closed container [1] |
| Protection from | Light, moisture, and excessive heat [2] |
| Freezing | Should be avoided [2] |
For researchers working with this compound, several chemical and physical stability factors are relevant:
When conducting stability studies on this compound, you can adapt the following general protocol based on ICH guidelines.
Q1: What is the most critical factor to control during the storage of this compound? Maintaining a tightly closed container is paramount. This protects the hygroscopic powder from moisture, prevents potential contamination, and minimizes loss of the compound through spillage or static [1] [4].
Q2: Can this compound solutions be frozen for long-term storage? The search results do not provide specific data on the stability of this compound in solution or its freeze-thaw cycles. The recommendation to avoid freezing applies to the solid dosage form (tablets) [2]. For a chemical powder, determining the stability in various solvents and under frozen conditions would require a validated, lab-specific stability study.
Q3: What are the key indicators of this compound instability or degradation? While the search results do not list specific degradation products, general indicators for pharmaceuticals should be monitored. These include:
Before optimizing detection, it's important to note that the U.S. Pharmacopeia (USP) is actively revising the official monograph for this compound Hydrochloride [1]. The proposed changes, targeted to become official on January 1, 2025, include updates to the Identification tests to provide more flexibility and incorporate modern techniques like X-Ray diffraction [1]. When developing or refining your methods, consulting the latest official compendia is a critical first step.
The core challenge is moving from traditional methods to more advanced techniques that offer greater precision, sensitivity, and efficiency. The table below compares key technologies.
| Technology | Key Principle | Advantages for Sensitivity | Considerations |
|---|---|---|---|
| LC-MS/MS [2] [3] | Liquid chromatography separates compounds, tandem mass spectrometry identifies and quantifies them by mass. | Superior sensitivity and specificity; can detect low-abundance species; wide dynamic range [2]. | Requires significant expertise and capital investment; can be outsourced to specialized CROs [2]. |
| Meso Scale Discovery (MSD) [2] | Electrochemiluminescence detection measured on multi-array plates. | Up to 100x greater sensitivity than ELISA; broad dynamic range; allows multiplexing (measuring multiple analytes simultaneously) [2]. | Highly dependent on antibody quality. |
| Interferometric Scattering (iSCAT) Microscopy [4] | Label-free optical detection based on interference between scattered light from a particle and a reference light beam. | Capable of detecting single proteins; measures mass; pushed detection limit below 10 kDa using machine learning [4]. | Primarily for research on biomolecules; requires specialized instrumentation. |
| Machine Learning (ML) Enhanced Detection [4] [5] | Algorithms (e.g., Isolation Forest) identify anomalous signals (like a protein landing) from complex background noise. | Can improve detection sensitivity limits by a factor of 4 or more; reduces false positives [4] [5]. | Requires computational expertise and high-quality training data. |
Whether you are developing a new assay or optimizing an existing one, these universal parameters and strategies are essential for achieving robust and sensitive detection.
1. Key Performance Parameters to Monitor
2. Optimization Strategies for Robust Detection
Regulatory bodies like the FDA and EMA advocate for a "fit-for-purpose" approach, where the validation level is tailored to the biomarker's intended use [3]. This framework can be directly applied to analytical method development for this compound.
The following workflow outlines the key stages for developing and validating a sensitive detection method.
A primary challenge for protriptyline's cell permeability is that it is a substrate of P-glycoprotein (P-gp) [1] [2]. P-gp is a critical efflux transporter that actively pumps substances out of cells, limiting the intracellular accumulation and efficacy of many drugs [1].
The table below summarizes the core mechanism based on the gathered information.
| Aspect | Description |
|---|---|
| Primary Mechanism | P-gp mediated efflux [1] [2]. |
| Biological Impact | Reduces intracellular drug concentration; contributes to multidrug resistance (MDR) in tumor cells [1]. |
| Relevant Tissues | Intestinal epithelium (limits oral absorption), Blood-Brain Barrier (limits CNS delivery), Kidney & Liver (influences excretion) [1]. |
This efflux activity is a common mechanism underlying permeability issues and drug-drug interactions (DDIs) for tricyclic antidepressants like this compound [1].
To diagnose and address this compound's permeability issues, you can employ a combination of established models and techniques. The following workflow outlines a logical progression from simple to complex experimental systems.
Here are detailed methodologies for the key experiments cited in the workflow:
In Vitro Cell-Based Assays
In Silico Modeling
Based on the general principles of overcoming P-gp efflux, here are potential strategies to explore.
| Strategy | Potential Approach | Considerations & Notes |
|---|---|---|
| P-gp Inhibition | Co-administration with a P-gp inhibitor (e.g., Verapamil, Cyclosporine A). | High risk of drug-drug interactions (DDIs); requires careful clinical evaluation [1]. |
| Formulation & Nanocarriers | Use nanoparticles, liposomes, or polymeric micelles. | The carrier can shield the drug from recognition by P-gp. Emerging systems (e.g., neutrophil-based DDS) show promise for deep tissue penetration [4]. |
| Prodrug Design | Chemically modify this compound to create a prodrug that is not a P-gp substrate. | The prodrug must be efficiently converted to the active form at the target site. |
| Smart Drug Delivery | Develop stimuli-responsive systems that release drugs in response to tumor microenvironments (e.g., low pH, specific enzymes) [5]. | Enhances specificity and reduces off-target effects. |
Q1: Why is the oral bioavailability of this compound variable, and how can we improve its predictability?
Q2: We suspect P-gp is limiting drug delivery to the brain. How can we confirm this and what are the options?
Q3: Are there any novel materials that can help overcome the permeability issue?
Protriptyline is metabolized into epoxide metabolites. In rats, two primary epoxide metabolites have been identified in urine [1] [2]:
| Metabolite Designation | Chemical Name | Structure Description | Relative Abundance in Rat Urine |
|---|---|---|---|
| Metabolite I | 10,11-dihydro-10,11-epoxy-5-(3-methylaminopropyl)-5H-dibenzo[a,d]cycloheptene | This compound with an intact methylamine side chain and an epoxide group on the central ring. | Approximately twice as much as Metabolite II [1]. |
| Metabolite II | 10,11-dihydro-10,11-epoxy-5-(3-aminopropyl)-5H-dibenzo[a,d]cycloheptene | This compound with a demethylated amine side chain (primary amine) and an epoxide group on the central ring. | ~ |
These metabolites are highly relevant as they accounted for about 40% of the urinary radioactivity in a rat study with 14-C-labeled this compound [1] [2].
The general challenges in metabolite identification for complex molecules like this compound are summarized in the diagram below:
While a specific method for this compound metabolites was not detailed, robust methods for tricyclic antidepressants (TCAs) in biological samples are well-established. The tables below summarize validated approaches that can be adapted.
Sample Preparation Techniques
| Method | Principle | Application to TCAs / Notes |
|---|---|---|
| Protein Precipitation (PP) | Uses organic solvents (e.g., acetonitrile) to denature and precipitate proteins. | A simple and fast method. Used in a fully-automated turbulent-flow LC-MS/MS method for TCAs [3]. |
| Solid-Phase Extraction (SPE) | Uses solid sorbents to selectively retain analytes from the sample matrix. | Provides cleaner samples and higher recovery. A method for 11 antidepressants used SPE with derivatization for GC-MS [4]. |
| Liquid-Liquid Extraction (LLE) | Uses immiscible solvents to separate analytes based on solubility. | A classic method that can be optimized for specific compound polarities. |
Liquid Chromatography Methods
| Method | Typical Ion-Pair Reagents | Application & Notes |
|---|---|---|
| Ion-Pair Reversed-Phase (IP-RPLC) | Triethylamine (TEA), Triethylamine Acetate (TEAA), Hexafluoroisopropanol (HFIP) | The most popular method for retaining highly polar oligonucleotides and likely useful for polar metabolites. Overcomes poor retention on conventional C18 columns [5]. |
| Reversed-Phase (Conventional) | Not Applicable | Used with C18 columns for TDM of multiple antidepressants, including parent TCAs [6]. May not be ideal for very polar metabolites. |
Mass Spectrometry Detection Methods
| Method | Key Feature | Application |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Often requires derivatization to make analytes volatile. | A validated method for 11 antidepressants in whole blood used derivatization with heptafluorobutyric anhydride [4]. This compound was used as an internal standard in this method. |
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | High specificity and sensitivity; can avoid derivatization. | The current gold standard. Used for TDM of 23 antidepressants [6] and in fully-automated TCA assays [3]. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement; powerful for unknown metabolite identification. | Highly recommended for identifying metabolites, as it can distinguish mass differences within 10 ppm [5]. Essential for clarifying complex fragmentation. |
Q1: What are the major phase I metabolites of this compound I should look for? The primary metabolites identified are its 10,11-epoxide derivatives. You should target two specific structures: one with the parent drug's methylamine side chain and another that has undergone N-demethylation [1] [2]. These findings from rat studies are a strong starting point for human metabolite investigation.
Q2: My this compound metabolites show poor retention on a standard C18 column. How can I improve this? This is expected due to the polar nature of metabolites. The most effective solution is to switch to Ion-Pair Reversed-Phase Chromatography (IP-RPLC). Use mobile phases modified with reagents like triethylamine acetate (TEAA) or hexafluoroisopropanol (HFIP), which help retain acidic and highly polar compounds [5].
Q3: I am seeing ion suppression and complex data. How can I troubleshoot this? Ion suppression is common when using ion-pairing reagents.
Q4: What internal standard should I use for this compound metabolite quantification? A stable isotope-labeled analog of this compound (e.g., deuterated, D3) is ideal. If unavailable, a closely related TCA can be used, but cross-reactivity must be checked. Note that This compound itself has been successfully used as an internal standard for quantifying other antidepressants in GC-MS, confirming its utility in an analytical context [4].
The following diagram outlines a general workflow for identifying this compound metabolites, integrating the discussed techniques.
The following table summarizes critical quantitative data on protriptyline that is essential for experimental design, from in vitro studies to clinical trial simulations.
| Parameter | Value / Range | Context & Implications |
|---|---|---|
| Empirical Formula | C₁₉H₂₁N•HCl [1] | Molecular weight: 299.84 g/mol [1]. Fundamental for assay development and dosage calculations. |
| Protein Binding | 92% [2] | High binding; can impact free drug concentration and pharmacokinetic (PK)/pharmacodynamic (PD) relationships [2]. |
| Bioavailability | 77–93% [2] | High but incomplete oral absorption. A factor in exposure variability. |
| Elimination Half-life | 54–92 hours [2] (Other source: 74-80 hours, up to 200 hours with long-term use [3]) | Very long half-life. Reaching steady-state takes approximately one month [3], which is critical for study duration and sampling timepoints. |
| Therapeutic Dose Range | 15 - 60 mg/day [3] [4] | Dosing is typically divided into 3-4 times daily due to the drug's activating properties [3] [4]. |
| Coefficient of Variation (CV) in Steady-State Plasma Concentrations | 17% [5] | A key metric of intrapatient PK variability from a clinical study. Serves as a benchmark for bioanalytical method goals. |
| Pharmacokinetic (PK) Drug-Drug Interactions | Major pathway: CYP2D6 [6] | CYP2D6 poor metabolizers have higher plasma concentrations than extensive metabolizers [6]. A major source of inter-patient variability. |
| Ki Values (Binding Affinity) | • Norepinephrine Transporter (NET): 1.41 nM • Serotonin Transporter (SERT): 19.6 nM • Dopamine Transporter (DAT): 2100 nM [2] | Explains its primary mechanism as a potent norepinephrine reuptake inhibitor, with weaker effects on serotonin and minimal impact on dopamine [2]. |
While explicit protocols were not available, the following points are critical for designing robust experiments with this compound.
The following diagrams illustrate the core mechanism of action and a recommended experimental workflow for bioanalysis, based on the information gathered.
This workflow adapts the MIP-based sample preparation strategy mentioned in the search results [7].
Q1: What are the primary factors contributing to variability in this compound experimental data? The key factors are:
Q2: How can we improve the selectivity of our this compound bioanalytical assays? Consider using Molecularly Imprinted Polymers (MIPs) as a sample clean-up step. Research on imipramine suggests that computationally designed MIPs using acidic monomers like 4-vinylbenzoic acid can provide high specificity by creating a cavity complementary to the TCA structure, reducing matrix effects and improving assay sensitivity [7].
Q3: What are the critical safety parameters to monitor in preclinical and clinical studies? Cardiovascular monitoring is paramount. ECG monitoring is recommended to detect QTc prolongation, tachycardia, and arrhythmias, especially with doses above 20 mg/day or in older subjects [3] [4]. Additionally, monitor for anticholinergic effects like urinary retention [3].
The following table summarizes the core dosing guidelines for this compound, which are distinct from many other tricyclic antidepressants due to its activating effects and multiple daily dosing schedule [1] [2].
| Parameter | Standard Adult Dose | Geriatric Dose | Maximum Dose | Dosing Frequency |
|---|---|---|---|---|
| Initial Dose | 15-40 mg/day [1] [2] | 5 mg three times daily [2] [3] | 60 mg/day [1] [2] | Divided into 3-4 doses daily [1] [4] |
| Titration | Increase gradually; increments made in the morning dose [1] [2] | Increase gradually with close monitoring [2] | Not to exceed 60 mg/day [1] [2] | Once-daily dosing is not recommended [1] |
Understanding this compound's properties is essential for designing in vivo studies and interpreting results.
| Property | Description / Value | Research Implications |
|---|---|---|
| Mechanism of Action | Primarily a potent norepinephrine reuptake inhibitor; at high doses, also increases serotonin neurotransmission [1]. | Explains its activating profile and lower incidence of sedation compared to other TCAs. Useful for studies on norepinephrine pathways. |
| Elimination Half-life | Approximately 74 hours (range 54-92 hours); up to 200 hours with long-term use [1] [5]. | Very long half-life requires prolonged periods to reach steady state (up to a month). Critical for planning study duration and washout periods. |
| Metabolism | Hepatic, via cytochrome P450 enzymes (notably CYP2D6) [6]. | CYP2D6 poor metabolizers may have significantly higher plasma concentrations [6]. Consider genotyping in animal models or analyzing metabolic interactions. |
| Notable Characteristics | - Activating: Least sedating TCA, may cause insomnia, agitation [1] [5].
Given its safety profile, rigorous monitoring is non-negotiable in a research setting.
Q: What should be done if subjects show signs of excessive agitation or anxiety?
Q: How should suspected toxicity or overdose be managed in a study?
Q: Are there pharmacogenetic considerations for this compound?
The diagram below outlines the logical workflow for designing an in vivo study with this compound, integrating key decision points for dosing and safety.
| Feature | Protriptyline | Amitriptyline (Tertiary Amine TCA) | Nortriptyline (Secondary Amine TCA) | Clomipramine (Tertiary Amine TCA) |
|---|---|---|---|---|
| Primary Neurotransmitter Action | Potent Norepinephrine inhibitor; Moderate Serotonin inhibitor [1] [2]. | Potent Serotonin inhibitor; Moderate Norepinephrine inhibitor [1]. | Potent Norepinephrine inhibitor; Moderate Serotonin inhibitor [1]. | Very potent Serotonin inhibitor [1]. |
| Sedative Potential | Low (Activating) [3] [1] [2] | High [4] [1] | Moderate [4] [1] | Moderate [1] |
| Anticholinergic Side Effects | High (Dry mouth, constipation, urinary retention, blurred vision) [5] [6] [2] | High [4] [1] | Moderate (Better tolerated) [4] | High [4] [1] |
| Cardiovascular Toxicity in Overdose | High (Risk of arrhythmias, tachycardia) [7] [2] | High [4] [7] | High [4] [7] | High [4] [7] |
| FDA-Approved Indications | Major Depressive Disorder (MDD) [5] [1] | MDD [4] [1] | MDD [4] [1] | Obsessive-Compulsive Disorder (OCD) [4] [1] |
| Common Off-Label Uses | Narcolepsy, sleep apnea [3] [2] | Neuropathic pain, migraine prophylaxis [4] [7] [1] | Neuropathic pain [7] [1] | Panic disorder, other anxiety disorders [1] |
For researchers, the validity of comparative guides hinges on robust experimental data. The following outlines key methodologies from foundational studies.
1. Experimental Protocol: A 2018 network meta-analysis provided a comprehensive hierarchy of 21 antidepressants [8].
2. Experimental Protocol: A 2025 study analyzed real-world data on TCA use and outcomes in England and Wales (2016-2020) [7].
This compound's clinical profile stems from its complex interactions with multiple neurotransmitter systems. The diagram below illustrates its primary mechanism and downstream effects.
The table below summarizes the key experimental data for protriptyline's binding affinity to the histamine H1-receptor, in comparison with other Tricyclic Antidepressants (TCAs), as reported in a foundational study [1].
| Tricyclic Antidepressant (TCA) | Affinity for Histamine H1-Receptor (Ki, nM) | Relative Potency (vs. This compound) |
|---|---|---|
| Doxepin | 0.026 | ~192x higher |
| Amitriptyline | 1.6 | ~3x higher |
| Nortriptyline | 20 | ~1.3x lower (less affinity) |
| This compound | 26 | (Reference) |
| Imipramine | 66 | ~2.5x lower |
| Desipramine | 230 | ~8.8x lower |
This data clearly shows that This compound has a low to moderate binding affinity for the histamine H1-receptor compared to other TCAs. Its affinity is significantly lower than that of doxepin and amitriptyline but higher than that of imipramine and desipramine [1]. This lower histaminergic activity is consistent with its clinical profile as a nonsedating TCA [2].
The quantitative data in the table above was obtained using the following experimental protocol [1].
[³H]pyrilamine (a known H1-receptor antagonist).[³H]pyrilamine and varying concentrations of the TCA being tested. The ability of each TCA to displace the bound radioligand was measured.This compound is a secondary amine TCA, and its overall pharmacological profile is shaped by its interaction with multiple neurotransmitter systems [3].
Tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) represent two distinct generations of antidepressant medications with fundamentally different receptor interaction profiles. TCAs like protriptyline were first developed in the 1950s and were among the earliest modern antidepressants, characterized by their three-ring chemical structure and broad receptor interactions. SSRIs emerged decades later as a more targeted approach, with specificity for serotonin transport that fundamentally changed antidepressant prescribing patterns due to their improved safety profile. While both classes ultimately aim to increase neurotransmitter availability in the synaptic cleft, their mechanisms of action, side effect profiles, and research applications differ significantly.
This compound specifically is a secondary amine TCA with a unique pharmacological profile compared to other tricyclics. Unlike many sedating TCAs, this compound is known for its activating properties and is used not only for depression but also off-label for conditions like narcolepsy and attention deficit hyperactivity disorder. SSRIs, including fluoxetine, sertraline, citalopram, escitalopram, paroxetine, and fluvoxamine, share a common primary mechanism but exhibit important differences in their pharmacokinetic properties and secondary binding affinities that influence their research applications and clinical utility.
Table 1: Primary Mechanism of Action Comparison
| Pharmacological Aspect | This compound (TCA) | SSRIs |
|---|---|---|
| Primary Transporter Targets | Serotonin transporter (SERT) and norepinephrine transporter (NET) | Selective for serotonin transporter (SERT) only |
| Serotonin Reuptake Inhibition | Moderate | Strong |
| Norepinephrine Reuptake Inhibition | Strong | Minimal to none |
| Dopamine Modulation | Indirect via norepinephrine reuptake inhibition in frontal cortex | Minimal direct effect |
| Receptor Affinities | Muscarinic, α1-adrenergic, H1-histaminergic | Minimal affinity for other receptor types |
| Therapeutic Onset | Faster among TCAs (within first week) | Delayed (2-6 weeks) |
Table 2: Receptor Binding Profile and Selectivity
| Receptor Type | This compound Affinity | SSRI Affinity | Functional Consequence |
|---|---|---|---|
| Muscarinic Cholinergic | High | Negligible | Anticholinergic effects (dry mouth, constipation, urinary retention) |
| α1-Adrenergic | High | Negligible | Orthostatic hypotension, dizziness |
| H1-Histaminergic | High | Negligible | Sedation, weight gain |
| 5-HT2A Serotonin | Moderate | Moderate | Possible therapeutic effects, sleep disturbances |
| 5-HT3 Serotonin | Weak | Weak | Nausea, gastrointestinal distress |
The fundamental divergence in mechanism between this compound and SSRIs lies in their transporter selectivity and secondary receptor interactions. This compound exerts its effects through dual reuptake inhibition of both serotonin and norepinephrine, similar to modern SNRIs but with additional significant receptor interactions. The drug binds to the norepinephrine reuptake pump with high affinity, increasing norepinephrine availability in the synaptic cleft. Additionally, it demonstrates moderate affinity for the serotonin transporter, increasing serotonin neurotransmission, particularly at higher doses. This dual mechanism results in complex effects on multiple neurotransmitter systems that underlie both its therapeutic applications and side effect profile.
SSRIs exhibit a highly selective action focused exclusively on inhibition of the serotonin transporter (SERT) with minimal direct effects on other neurotransmitter systems. By blocking the presynaptic serotonin reuptake transporter, SSRIs increase serotonin concentration within the synaptic cleft, allowing for enhanced serotonergic signaling without directly affecting norepinephrine or dopamine reuptake. The therapeutic effects of SSRIs are believed to involve not just the immediate increase in serotonin availability, but adaptive changes in serotonin receptor sensitivity over time, particularly the desensitization of somatodendritic 5-HT1A autoreceptors in the raphe nuclei, which may explain the delayed therapeutic onset despite immediate biochemical effects.
The secondary receptor interactions represent the most significant difference between these drug classes. This compound, like other TCAs, demonstrates potent antagonism at muscarinic cholinergic receptors, α1-adrenergic receptors, and H1-histamine receptors, which accounts for its anticholinergic, cardiovascular, and sedative side effects respectively. These additional receptor interactions are responsible for the broader side effect profile and increased toxicity risk of this compound compared to SSRIs. SSRIs were specifically designed to minimize these secondary receptor interactions, resulting in a superior tolerability profile despite similar antidepressant efficacy.
Radioligand binding studies provide essential quantitative data on drug-receptor interactions and are fundamental to characterizing pharmacological profiles. For both this compound and SSRIs, researchers typically utilize membrane preparations from relevant tissue sources or transfected cell lines expressing human receptors. The experimental protocol involves incubating membrane preparations with the test compound and a radiolabeled ligand specific to the receptor of interest (e.g., [³H]quinuclidinyl benzilate for muscarinic receptors, [³H]prazosin for α1-adrenergic receptors). After incubation to reach equilibrium, bound and free radioligand are separated via rapid filtration techniques, and radioactivity is quantified using scintillation counting.
Key experimental parameters must be carefully controlled throughout these assays. Researchers typically use a range of drug concentrations (usually from 10⁻¹¹ M to 10⁻⁵ M) to generate comprehensive competition binding curves. Specific binding is determined by subtracting nonspecific binding (measured in the presence of excess unlabeled ligand) from total binding. Data analysis involves nonlinear regression techniques to calculate inhibition constants (Ki values), which provide a quantitative measure of binding affinity independent of radioligand concentration. These values allow direct comparison of this compound and SSRI affinities across different receptor types and explain their differential side effect profiles.
Neurotransmitter transporter assays are critical for evaluating the primary mechanism of SSRIs and the dual mechanism of this compound. These experiments typically employ cell-based systems expressing cloned human transporters (SERT, NET, DAT) to measure uptake inhibition of radiolabeled neurotransmitters (³H-serotonin, ³H-norepinephrine, or ³H-dopamine). The standard protocol involves preincubating cells with various concentrations of the test drug, followed by addition of the radiolabeled neurotransmitter for a specific time period. The reaction is terminated by rapid washing with ice-cold buffer, and accumulated radioactivity is measured to determine transporter activity.
Experimental considerations for these assays include careful control of incubation time, temperature, and substrate concentrations to ensure linear uptake conditions. For SERT inhibition studies, researchers typically use concentrations around 20 nM ³H-serotonin with 5-10 minute incubation periods. Data analysis involves calculating IC50 values (concentration causing 50% inhibition of transporter activity) which demonstrate the selectivity differences between this compound (IC50 SERT ~20-50 nM; IC50 NET ~5-15 nM) and SSRIs (IC50 SERT ~1-10 nM; IC50 NET >1000 nM). These quantitative differences explain this compound's dual reuptake inhibition versus the selective serotonin action of SSRIs.
Electrophysiological techniques provide functional data on the neuronal effects of these antidepressants that complement biochemical assays. Single-unit extracellular recordings in brain slices from regions like the dorsal raphe nucleus (serotonin neurons) and locus coeruleus (norepinephrine neurons) allow researchers to measure firing rate changes in response to drug application. The typical methodology involves preparing coronal brain slices (300-400 μm thickness) containing regions of interest using a vibratome, maintaining them in oxygenated artificial cerebrospinal fluid, and conducting recordings using glass microelectrodes filled with appropriate electrolyte solutions.
Experimental workflow for these studies begins with establishing stable baseline firing rates (typically 0.5-2 Hz for raphe neurons) before applying increasing concentrations of the test drug via superfusion. Data analysis focuses on dose-response relationships for firing rate suppression, which reflects the direct effects of reuptake inhibition on somatodendritic autoreceptor activation. These experiments demonstrate functional differences between this compound (which suppresses both raphe and locus coeruleus firing) and SSRIs (which selectively suppress raphe firing). Additional intracellular recording techniques can assess effects on postsynaptic receptor sensitivity and neuronal excitability that contribute to therapeutic mechanisms.
The diagram below illustrates the key mechanistic differences between this compound and SSRIs at the synaptic level:
The diagram below outlines the key experimental approaches for studying these mechanisms:
The mechanistic differences between this compound and SSRIs directly inform their research applications and clinical use patterns. From a therapeutic perspective, SSRIs have become first-line treatment for depression and anxiety disorders due to their superior safety profile and better tolerability, despite similar efficacy to TCAs for major depressive disorder. This compound and other TCAs remain valuable in treatment-resistant depression where their broader mechanism of action may benefit patients who don't respond to SSRIs. Research indicates that TCAs demonstrate efficacy equivalent to SSRIs for severe or treatment-refractory depression, with some studies suggesting potentially superior efficacy for severe melancholic depression.
The research applications of these mechanistic differences extend beyond antidepressant efficacy. This compound's strong noradrenergic effects and activating properties have led to its investigation in conditions like narcolepsy and attention deficit disorders. Its receptor binding profile also makes it a useful research tool for studying the roles of different neurotransmitter systems in depression and other neuropsychiatric conditions. SSRIs, with their cleaner receptor profile, provide a more specific tool for investigating selective serotonergic pathways and have enabled research that established the importance of serotonin in conditions beyond depression, including obsessive-compulsive disorder, panic disorder, and eating disorders.
The clinical implications of the mechanistic differences are particularly evident in the safety and tolerability profiles of these drug classes. This compound's antagonism of muscarinic cholinergic receptors results in anticholinergic side effects including dry mouth (xerostomia), constipation, urinary retention, and blurred vision. Its α1-adrenergic blockade contributes to orthostatic hypotension and dizziness, while H1-histamine receptor antagonism causes sedation and weight gain. Additionally, this compound has a narrow therapeutic index with significant risk in overdose, including cardiac conduction abnormalities, seizures, and death due to slowed intraventricular conduction.
SSRIs demonstrate a substantially improved safety profile with minimal anticholinergic, antiadrenergic, or antihistaminergic effects at therapeutic doses. However, they are associated with their own characteristic side effects, most notably sexual dysfunction (decreased libido, delayed ejaculation, anorgasmia), gastrointestinal disturbances, and sleep disturbances. The black box warning for increased suicidality risk in children and young adults applies to all antidepressants including both SSRIs and TCAs. From a research perspective, understanding these differential side effect profiles helps investigators design studies that maximize tolerability while answering important mechanistic questions about neurotransmitter systems in neuropsychiatric disorders.
The comparative analysis of this compound versus SSRIs reveals how antidepressant pharmacology has evolved from broader receptor interactions to more targeted mechanisms. This compound's dual reuptake inhibition of both serotonin and norepinephrine, combined with its significant activity at muscarinic, adrenergic, and histaminergic receptors, represents an earlier approach to antidepressant development. SSRIs exemplify the target-specific strategy that dominated psychopharmacology in recent decades, with selective serotonin transporter inhibition resulting in improved safety and tolerability.
The table below summarizes the primary quantitative findings from key studies investigating protriptyline's effects on established AD targets.
| Target / Process | Reported Activity | Experimental Model | Key Metric(s) | Citation |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | Inhibition | In vitro enzyme assay | IC₅₀ = 0.06 mM; Kᵢ = 0.001 mM | [1] [2] |
| β-secretase (BACE-1) | Inhibition | In vitro enzyme assay | Significant inhibition (specific values not provided) | [1] [2] |
| Amyloid-β (Aβ) Aggregation | Inhibition | In vitro biophysical assays | Significant inhibition of aggregation and glycation-induced aggregation | [1] [2] |
| Spatial Memory & Neuroprotection | Improvement & Protection | In vivo rat model (ICV-STZ) | Improved performance in Morris Water Maze; Reduced oxidative stress & neuroinflammation | [3] |
| NFκB-BDNF/CREB Signaling | Beneficial Regulation | In vivo rat model (ICV-STZ) | Upregulated BDNF, pCREB, pERK; Downregulated NF-κB | [3] |
For fellow researchers, here is a detailed breakdown of the key methodologies used to generate the data above.
The initial discovery of this compound's multi-target activity was largely based on the following in vitro protocols [1] [2]:
A subsequent study provided in vivo validation of this compound's neuroprotective effects using a streptozotocin (STZ)-induced rat model of sporadic AD [3].
The in vivo study proposed that this compound's benefits are mediated through the regulation of a specific signaling axis involving NF-κB and BDNF/CREB. The diagram below illustrates this proposed pathway.
This compound, a tricyclic antidepressant, has been investigated as a potential Multi-Target Directed Ligand (MTDL) for Alzheimer's disease (AD). It demonstrates inhibitory activity against several key pathogenic targets simultaneously [1] [2] [3].
The table below summarizes its effects on primary AD targets based on in silico and in vitro studies:
| Target | Type of Inhibition / Effect | Experimental Data / Key Findings |
|---|
| Acetylcholinesterase (AChE) | Competitive inhibition [1] | IC₅₀: 0.06 mM [1] [2] Kᵢ: ~0.001 mM [1] Induces conformational change in AChE active site, binding to both anionic and esteratic subsites [1]. | | β-secretase (BACE-1) | Target engagement [1] [2] | Validated via docking studies and biophysical assays; shown to inhibit BACE-1 activity [1] [2]. | | Amyloid-β (Aβ) Aggregation | Inhibition of aggregation and glycation [1] [3] | Inhibits both self-aggregation and glycation-induced aggregation of Aβ, which can intensify neurotoxicity [1] [3]. Established via atomic force microscopy and other assays [1]. |
The neuroprotective effects of this compound were confirmed in a streptozotocin (STZ)-induced rat model of Alzheimer's-like pathology [3]. The diagram below illustrates the experimental workflow and key findings from this in vivo study.
Key Findings from the In Vivo Study: Treatment with this compound led to several significant improvements in the STZ-induced AD rat model [3]:
For researchers interested in the methodological details, here is a summary of the key protocols used in the cited studies.
1. In Silico Screening and Binding Analysis [1] [2]
2. In Vitro Enzyme and Biophysical Assays [1]
3. In Vivo Validation in Rodent Model [3]
It is important to view this compound research within the broader context of Alzheimer's therapeutic development.
This compound presents a compelling case for drug repurposing in Alzheimer's disease due to its multi-target profile and efficacy in a preclinical model.
| Aspect | In Vitro Findings | In Vivo Findings |
|---|---|---|
| AChE Inhibition | IC₅₀: 0.06 mM; competitive inhibition [1] [2] | Improved spatial memory in STZ-induced AD rat model [3] |
| BACE-1 Inhibition | Significant inhibitory activity in biophysical assays [1] [2] | Reduced oxidative stress and neuroinflammation in rat brain [3] |
| Amyloid-β (Aβ) Aggregation | Inhibits both regular and glycation-induced Aβ aggregation [1] [2] | Reduced Aβ expression in cortex and hippocampus of AD rat model [3] |
| Key Signaling Pathways | Induces conformational change in AChE active site [1] [2] | Regulated NFκB-BDNF/CREB signaling axis, reducing oxidative damage [3] |
For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.
In Vitro Molecular Investigations The following protocols were used to establish protriptyline's multi-target activity [1] [2]:
In Vivo Study in Alzheimer's Model The neuroprotective effects of this compound were demonstrated using the following methods [3]:
The in vivo study proposed that this compound's neuroprotective effect in an Alzheimer's disease model operates through a specific signaling pathway, which can be visualized as follows.
The collective data suggests that this compound is a strong candidate for drug repositioning in Alzheimer's disease due to its multi-target action [1] [3] [2]. While a formal IVIVC model is not yet published, the concordance between its in vitro mechanisms and in vivo outcomes provides a solid foundation for future research.
Protriptyline is a tricyclic antidepressant (TCA) that primarily functions by increasing the levels of norepinephrine and serotonin in the brain. Its key pharmacological characteristics are summarized in the table below.
| Pharmacological Aspect | This compound Profile | Comparative Context |
|---|---|---|
| Primary Mechanism | Inhibits norepinephrine (NET) & serotonin (SERT) reuptake pumps [1] [2] | TCAs broadly inhibit NET & SERT; SSRIs (e.g., Sertraline) are selective for SERT [3] [4] |
| Receptor Antagonism | Muscarinic, Histamine H1, α1-adrenergic [1] | Shared by most TCAs; generally less pronounced in SSRIs & other newer agents [4] |
| Potency & Selectivity | Among most potent TCAs for NET; "activating" profile with low sedation [2] | Other TCAs like amitriptyline have more sedating (antihistaminic) profiles [4] |
| Half-Life | 74 to 200 hours [5] [2] | Varies widely: Bupropion ~30 hr, Sertraline ~66 hr [5] |
Clinical studies and reviews provide context on how this compound compares to other antidepressants, particularly regarding efficacy and patient tolerability.
| Comparison Aspect | Findings | Supporting Evidence |
|---|---|---|
| Efficacy vs. SSRIs | No significant efficacy difference between TCAs and SSRIs for depression in primary care [3] | Systematic review & meta-analysis of RCTs |
| Tolerability & Withdrawals | Significantly more patients withdrew from TCA treatment than SSRI due to side effects [3] | Systematic review & meta-analysis of RCTs |
| Side Effect Burden | "Activating" side effects (anxiety, agitation, tachycardia); anticholinergic effects (dry mouth, constipation, urinary retention) [6] [2] [7] | Clinical reviews and drug comparisons |
| User-Reported Tolerance | 100% of 4 users reported positive effect; 60% of 2926 for Bupropion, 64% of 4623 for Sertraline [5] | User ratings on Drugs.com (not clinically verified) |
The following diagram illustrates a standard experimental workflow used to generate the comparative pharmacological data discussed in this guide.
Key Experimental Steps:
The cellular mechanism of this compound and related antidepressants within the synapse is visualized below.
Pathway Interpretation:
The table below summarizes key quantitative and clinical data for protriptyline and two other common antidepressants, providing a basis for comparison [1].
| Parameter | This compound (TCA) | Bupropion (NDRI) | Sertraline (SSRI) |
|---|---|---|---|
| FDA-Approved Uses | Depression [1] | Major depressive disorder, seasonal affective disorder, smoking cessation [1] | Depression, anxiety, OCD, PTSD, panic disorder, PMDD [1] |
| Primary Mechanism of Action | Potent inhibition of norepinephrine reuptake; mild serotonin reuptake inhibition at high doses [2] | Norepinephrine-dopamine reuptake inhibitor [1] | Selective serotonin reuptake inhibitor [1] |
| User Rating (Positive Effect) | 100% (from 4 ratings) [1] | 60% (from 2926 ratings) [1] | 64% (from 4623 ratings) [1] |
| Common Side Effects | Anxiety, agitation, dry mouth, tachycardia, insomnia, urinary retention [2] [3] | (Listed in ratings, but not detailed in table) [1] | Headache, nausea, diarrhea, insomnia, weight changes [1] |
| Half-life (Hours) | ~74 (range 54-92) [2] [3] | 30 [1] | 66 [1] |
| Therapeutic Profile | Activating/"energizing"; minimal sedation [2] [3] | Activating [1] | Can be activating or sedating [1] |
While direct therapeutic index data is scarce, recent preclinical research highlights this compound's potential as a multi-target directed ligand (MTDL), particularly for complex diseases like Alzheimer's Disease (AD) [4].
A 2014 study screened 140 FDA-approved nervous system drugs and identified this compound as a top candidate for inhibiting multiple AD targets [4]:
The following methodology was used to generate the data above [4]:
The multi-target action of this compound can be visualized in the following pathway diagram, which synthesizes information from the search results:
Diagram Title: this compound's Mechanisms in Depression and Alzheimer's Models
The data suggests several critical considerations for professionals:
This compound is a tricyclic antidepressant (TCA). Its key characteristics are summarized below [1]:
The table below summarizes the key findings from the clinical study identified in the search results. Please note the limited scope of this data.
| Trial Feature | Details |
|---|---|
| Trial Type & Date | Controlled trial, 1965 [2] |
| Population | Out-patient depressives [2] |
| Intervention | This compound [2] |
| Comparator | Amitriptyline [2] |
| Key Quantitative Data | Not available in the search results. The published abstract for this study is unavailable [2]. |
| Conclusions | Not available in the search results. The published abstract for this study is unavailable [2]. |
While the specific methodology for the 1965 trial is not available, the following outlines a general framework for a depression treatment trial based on common clinical practice [1]:
The following diagram illustrates the proposed neurochemical mechanism of action of this compound, based on information from the search results [1].
The primary mechanism of this compound is the inhibition of the norepinephrine reuptake pump in the presynaptic neuron [1]. This action increases the concentration and duration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission to the postsynaptic neuron, which is believed to alleviate symptoms of depression [1].
This compound is a tricyclic antidepressant (TCA) with a distinct chemical structure and binding properties that define its activity.
Chemical Structure: this compound is a secondary amine TCA. Its key structural feature is a double bond at the C10-C11 position of its central seven-membered ring. This architecture differentiates it from other TCAs like imipramine or amitriptyline and influences the spatial arrangement of its pharmacophore groups [1].
Pharmacological Targets and Binding Affinity The table below summarizes the binding affinity (Ki in nM) of this compound for key molecular targets. A lower Ki value indicates a stronger binding affinity [2] [3].
| Molecular Target | Function | This compound Binding Affinity (Ki) |
|---|---|---|
| NET (Norepinephrine Transporter) | Norepinephrine reuptake inhibition | 1.41 nM [2] |
| SERT (Serotonin Transporter) | Serotonin reuptake inhibition | 19.6 nM [2] |
| DAT (Dopamine Transporter) | Dopamine reuptake inhibition | 2,100 nM [2] |
| 5-HT2A Receptor | Serotonin receptor | 70 nM [2] |
| Muscarinic Acetylcholine Receptors | Anticholinergic effects | High affinity [4] |
| Histamine H1 Receptors | Sedative effects | High affinity [4] |
| Alpha-1 Adrenergic Receptors | Cardiovascular side effects | High affinity [4] |
Mechanism of Action: this compound's primary mechanism is to inhibit the reuptake of norepinephrine and serotonin in the synaptic cleft, increasing the concentration of these neurotransmitters [3] [4]. This action is more selective for norepinephrine, as evidenced by its much stronger binding to NET than to SERT [2]. The drug also binds to various receptors, which accounts for its side effect profile [4].
The search results indicate that detailed SAR studies for this compound are not commonly published. One study from 1976 mentions that this compound, as a secondary amine, can serve as a substrate for the enzyme indolethylamine N-methyltransferase (INMT), but this is an isolated finding without comparative data [5].
Compared to newer drug classes, older TCAs like this compound have been less active areas for published SAR research in recent decades. The following diagram illustrates the general workflow for establishing SARs, which is crucial for understanding how a drug's structure influences its activity and effects [6].
Given the scarcity of direct information, you may need to employ alternative strategies to find more in-depth data:
The table below summarizes the key similarities and differences between donepezil and galantamine based on clinical evidence.
| Feature | Donepezil | Galantamine |
|---|---|---|
| Drug Class | Acetylcholinesterase inhibitor (AChEI) [1] | Acetylcholinesterase inhibitor (AChEI) & allosteric nicotinic modulator [1] |
| Primary Mechanism | Reversibly inhibits acetylcholinesterase, increasing acetylcholine levels [2] | Inhibits acetylcholinesterase; also enhances cholinergic transmission via nicotinic receptors [1] |
| Efficacy Evidence | Effective for mild to severe AD; improves cognition, function, and global status [1] | Effective for mild to moderate AD; improves cognition, function, behavior, and global status [1] |
| Cognitive Outcomes (ADAS-cog) | Shows significant benefit over placebo [3] [1] | Shows significant benefit over placebo [3] [1] |
| Global Outcomes (CIBIC+) | Better than placebo [1]; one review suggested better global response vs. galantamine [3] | Better than placebo [1]; one review suggested lower global response vs. donepezil [3] |
| Behavioral Outcomes (NPI) | Similar to galantamine in some studies [4] | Similar to donepezil in some studies [4]; one review favored donepezil over galantamine [3] |
| Safety & Tolerability | Incidence of adverse events is generally lowest among AChEIs [3] | Adverse events consistent with cholinergic effects (e.g., nausea); generally well-tolerated [4] |
Here is a deeper look at the experimental findings and methods that underpin the comparison.
Long-Term (52-week) Clinical Trial: A head-to-head study compared galantamine (24 mg/day) and donepezil (10 mg/day) [4]. While both stabilized patients, some advantages were noted for galantamine on certain cognitive measures (MMSE and ADAS-cog in a subgroup with MMSE 12-18). The study was rater-blinded, randomized, and conducted across 18 outpatient clinics, assessing outcomes using standard scales like the Bristol Activities of Daily Living Scale (BrADL) and the Neuropsychiatric Inventory (NPI) [4].
Systematic Review and Meta-Analysis: A 2008 review of 26 studies highlighted the challenge of comparing these drugs due to a lack of robust head-to-head trials [3]. It performed an adjusted indirect comparison using placebo-controlled data, a method accepted by health technology assessment bodies to estimate relative efficacy when direct trials are absent [5]. This analysis suggested potential advantages for donepezil over galantamine in global assessment and behavior [3].
Recent Molecular Study on Combination Therapy: A 2024 study investigated combining galantamine and donepezil [6]. Using in silico molecular docking and dynamics simulations, researchers found that both drugs can simultaneously bind to cholinesterase enzymes. In vitro inhibition assays (modified Ellman's method) and analysis using the Chou-Talalay method indicated that certain combinations showed an additive effect, with a tendency toward synergy at higher concentrations [6]. This suggests potential for a novel therapeutic strategy.
The following diagram illustrates the distinct and shared pathways of donepezil and galantamine, based on their documented mechanisms.
The diagram shows that while both drugs inhibit acetylcholinesterase to increase acetylcholine, galantamine has an additional mechanism of modulating nicotinic receptors, which may contribute to differential effects [1].